CDK4 degrader 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H32N8O3S |
|---|---|
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
7-cyclopentyl-2-[[5-(4-ethenylsulfonylpiperazin-1-yl)-2-pyridinyl]amino]-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C25H32N8O3S/c1-4-37(35,36)32-13-11-31(12-14-32)20-9-10-22(26-17-20)28-25-27-16-18-15-21(24(34)30(2)3)33(23(18)29-25)19-7-5-6-8-19/h4,9-10,15-17,19H,1,5-8,11-14H2,2-3H3,(H,26,27,28,29) |
Clé InChI |
PMOKOEHMLYSRLX-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to CDK4 Degrader 1
This guide provides a comprehensive overview of molecules referred to as "CDK4 degrader 1," intended for researchers, scientists, and drug development professionals. Due to the varied use of this nomenclature in scientific literature and commercial products, this document will address the distinct molecules identified under this name, detailing their mechanisms of action, biological functions, and the experimental protocols used for their characterization.
Introduction to Targeted Protein Degradation
Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system, to eliminate specific proteins of interest. This approach offers a distinct advantage over traditional inhibition by removing the entire protein, thereby preventing scaffolding functions and potentially overcoming resistance mechanisms. Two prominent classes of targeted protein degraders are Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
-
PROTACs are heterobifunctional molecules consisting of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. PROTACs bring the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
-
Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often by altering the surface of one of the proteins, leading to the target's degradation.
Variants of "this compound"
The term "this compound" has been used to describe several distinct chemical entities. Below is a detailed description of the most prominent examples.
PROTAC CDK4/6/9 Degrader 1
PROTAC CDK4/6/9 degrader 1 is a multi-target PROTAC designed to degrade Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and Cyclin-Dependent Kinase 9 (CDK9).[1][2]
Structure and Mechanism of Action: This molecule is a PROTAC that consists of a ligand targeting CDK4, CDK6, and CDK9, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By forming a ternary complex between the target CDKs and CRBN, it facilitates the ubiquitination and subsequent proteasomal degradation of these kinases.
Biological Function: In the context of triple-negative breast cancer (TNBC), PROTAC CDK4/6/9 degrader 1 has demonstrated potent anti-proliferative activity.[1] Its key functions include:
-
Inducing G1 phase cell cycle arrest: By degrading CDK4 and CDK6, key regulators of the G1-S phase transition, this degrader halts cell cycle progression.
-
Promoting apoptosis: The degradation of CDK9, a component of the positive transcription elongation factor b (P-TEFb), and the cell cycle arrest contribute to the induction of programmed cell death.
-
Suppressing cell migration and invasion: This degrader has been shown to inhibit the migratory and invasive properties of TNBC cells.
Quantitative Data Summary:
| Parameter | Cell Line | Value | Reference |
| DC50 (CDK4) | MDA-MB-231 | 0.71 nM | |
| CAL51 | 0.79 nM | ||
| DC50 (CDK6) | MDA-MB-231 | 0.44 nM | |
| CAL51 | 0.61 nM | ||
| DC50 (CDK9) | MDA-MB-231 | 0.52 nM | |
| CAL51 | 0.51 nM | ||
| IC50 | MDA-MB-231 | 0.26 nM | |
| CAL51 | 0.21 nM | ||
| SUM-159 | 0.38 nM | ||
| MDA-MB-453 | 0.13 nM | ||
| Hs578T | 0.27 nM | ||
| MDA-MB-468 | 0.21 nM | ||
| MDA-MB-436 | 0.45 nM | ||
| 4T1 | 0.53 nM | ||
| EO771 | 0.59 nM |
This compound (ML 1–71)
This compound, also known as ML 1–71, is classified as a molecular glue degrader that specifically targets CDK4.
Structure and Mechanism of Action: As a molecular glue, ML 1–71 is thought to induce a conformational change in an E3 ligase, enabling it to recognize and bind to CDK4, which is not its natural substrate. This induced proximity leads to the ubiquitination and proteasomal degradation of CDK4.
Biological Function: The primary function of this compound (ML 1–71) is the dose-dependent degradation of CDK4. By specifically eliminating CDK4, this molecule can be a valuable tool for studying the specific roles of CDK4 in cell cycle regulation and other cellular processes.
Quantitative Data Summary:
| Parameter | Cell Line | Value | Reference |
| Effective Concentration | Not specified | 0-10 µM (dose-dependent degradation) |
PROTAC CDK4/6 Degrader 1 (Compound 7f)
This molecule is a dual degrader targeting both CDK4 and CDK6.
Structure and Mechanism of Action: PROTAC CDK4/6 degrader 1 (Compound 7f) is a heterobifunctional PROTAC. It is composed of a ligand for CDK4 and CDK6, a linker, and a ligand for an E3 ligase. Its mechanism involves forming a ternary complex to induce the ubiquitination and degradation of both CDK4 and CDK6.
Biological Function: This dual degrader has shown efficacy in inhibiting the proliferation of Jurkat cells. Its functions include:
-
Inducing G1 phase cell cycle arrest: By targeting both CDK4 and CDK6, it effectively blocks the G1-S transition.
-
Inducing apoptosis: The inhibition of cell cycle progression leads to programmed cell death.
Quantitative Data Summary:
| Parameter | Target | Value | Reference |
| DC50 | CDK4 | 10.5 nM | |
| CDK6 | 2.5 nM | ||
| IC50 | Jurkat cells | 0.18 µM |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the action of CDK4 degraders.
Caption: Mechanism of action for a PROTAC-based CDK4 degrader.
Caption: Mechanism of action for a molecular glue CDK4 degrader.
Caption: The CDK4/6-Rb-E2F signaling pathway and the point of intervention.
Experimental Protocols
This section outlines the standard methodologies for characterizing CDK4 degraders.
Western Blot for Protein Degradation
This assay is used to quantify the degradation of target proteins following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, CAL51) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the CDK4 degrader or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against CDK4 (and/or CDK6, CDK9) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin). The DC50 value (the concentration at which 50% of the target protein is degraded) can be calculated from the dose-response curve.
MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a range of concentrations of the CDK4 degrader for a specified time (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits cell growth by 50%) can be determined from the dose-response curve.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the CDK4 degrader for a defined period (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.
-
Analysis: The DNA content is represented by the fluorescence intensity. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using cell cycle analysis software.
Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis.
Methodology:
-
Cell Treatment and Collection: Treat cells with the CDK4 degrader for a specified time (e.g., 48 hours). Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye such as propidium iodide (PI) or 7-AAD to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add more 1X binding buffer to each sample and analyze immediately by flow cytometry.
-
Analysis: The results are typically displayed as a dot plot.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Experimental Workflow Diagram
Caption: General experimental workflow for the characterization of CDK4 degraders.
References
An In-depth Technical Guide to CDK4 Degrader 1: A Molecular Glue Approach to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 4 (CDK4) is a pivotal regulator of the cell cycle, and its aberrant activity is a hallmark of numerous cancers. While CDK4 inhibitors have shown clinical efficacy, the emergence of drug resistance necessitates the exploration of alternative therapeutic strategies. Targeted protein degradation, a novel pharmacological modality, offers a promising approach to overcome such resistance by eliminating the target protein entirely. This technical guide provides a comprehensive overview of CDK4 degrader 1 (also known as ML 1-71), a molecular glue degrader that induces the selective degradation of CDK4. This document details its mechanism of action, presents available quantitative data, outlines key experimental protocols, and visualizes the underlying biological and experimental workflows.
Introduction to this compound (ML 1-71)
This compound is a novel small molecule designed to function as a "molecular glue," a type of targeted protein degrader that induces proximity between a target protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. Specifically, this compound is synthesized by appending a vinylsulfonyl piperazine (B1678402) moiety to the established CDK4/6 inhibitor, ribociclib (B560063).[1] This modification transforms the inhibitor into a degrader by enabling it to recruit the E3 ligase substrate receptor DCAF16.[1]
Molecular Profile:
| Property | Value |
| Alternate Name | ML 1-71 |
| Molecular Formula | C25H32N8O3S |
| Molecular Weight | 524.64 g/mol |
| Mechanism of Action | Molecular Glue Degrader |
| Target Protein | Cyclin-dependent kinase 4 (CDK4) |
| E3 Ligase Recruited | DDB1-CUL4-Associated Factor 16 (DCAF16) |
Mechanism of Action: A DCAF16-Mediated Molecular Glue
This compound (ML 1-71) exemplifies the rational design of molecular glues. Its mechanism of action can be delineated in the following steps:
-
Binding to CDK4: The ribociclib component of ML 1-71 binds to the ATP-binding pocket of CDK4.
-
Recruitment of DCAF16: The vinylsulfonyl piperazine "handle" of ML 1-71 covalently engages with a cysteine residue on the DCAF16 E3 ligase substrate receptor.[1]
-
Ternary Complex Formation: This dual binding event results in the formation of a stable ternary complex, bringing CDK4 and DCAF16 into close proximity.
-
Ubiquitination: Within the ternary complex, the E3 ligase machinery facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of CDK4.
-
Proteasomal Degradation: The polyubiquitinated CDK4 is then recognized and degraded by the 26S proteasome, leading to the elimination of the protein from the cell.
Quantitative Data
Currently, publicly available quantitative data for this compound (ML 1-71) is limited. The primary study demonstrated dose-dependent degradation of CDK4 in C33A cervical cancer cells.[1] Further studies are required to establish robust DC50 (concentration for 50% degradation) and IC50 (half-maximal inhibitory concentration for cell viability) values across a panel of cell lines.
Table 1: In Vitro Degradation of CDK4 by ML 1-71
| Cell Line | Concentration Range | Incubation Time | Outcome | Reference |
| C33A (cervical cancer) | 0.1 - 10 µM | 24 hours | Significant, dose-dependent degradation of CDK4 | [1] |
| HEK293 (WT) | Not specified | 24 hours | CDK4 degradation observed | [1] |
| HEK293 (DCAF16 KO) | Not specified | 24 hours | Attenuated CDK4 degradation | [1] |
Table 2: Proteomic Selectivity of ML 1-71
| Cell Line | Concentration | Incubation Time | Key Finding | Reference |
| C33A | 10 µM | 24 hours | Relatively selective degradation of CDK4 with only 15 other proteins significantly reduced in levels. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Synthesis of this compound (ML 1-71)
The synthesis of ML 1-71 involves the chemical modification of ribociclib. While the exact, step-by-step protocol from the primary literature's supplementary information is not publicly available, the general approach involves the reaction of ribociclib with a reagent that introduces the vinylsulfonyl piperazine moiety. This is a multi-step organic synthesis process that requires expertise in medicinal chemistry.
Western Blot Analysis for CDK4 Degradation
This protocol is designed to assess the degradation of CDK4 in cultured cells following treatment with ML 1-71.
Materials:
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
C33A or other suitable cancer cell lines
-
This compound (ML 1-71)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Tris-glycine-SDS running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST)
-
Primary antibodies: anti-CDK4, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare stock solutions of ML 1-71 in DMSO.
-
Treat cells with varying concentrations of ML 1-71 (e.g., 0.1, 1, 5, 10 µM) or DMSO as a vehicle control for 24 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer and boil the samples.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies against CDK4 and a loading control overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the CDK4 signal to the loading control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol aims to demonstrate the formation of the CDK4-ML 1-71-DCAF16 ternary complex.
Materials:
-
Cells expressing tagged versions of DCAF16 (e.g., FLAG-DCAF16)
-
ML 1-71 and DMSO
-
Co-IP lysis buffer (non-denaturing)
-
Anti-FLAG affinity beads (or other appropriate affinity resin)
-
Wash buffer
-
Elution buffer
-
Primary antibodies: anti-CDK4, anti-FLAG
-
Secondary antibodies and detection reagents as for Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Transfect cells with a construct expressing tagged DCAF16.
-
Treat the cells with ML 1-71 or DMSO for a specified time to allow for ternary complex formation.
-
-
Cell Lysis:
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Clear the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with anti-FLAG affinity beads to pull down FLAG-DCAF16 and its interacting partners.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the input lysate and the eluted fractions by Western blotting using antibodies against CDK4 and the FLAG tag to confirm the co-precipitation of CDK4 with DCAF16 in the presence of ML 1-71.
-
Conclusion and Future Directions
This compound (ML 1-71) represents a significant advancement in the rational design of molecular glue degraders. By leveraging a covalent handle to recruit the E3 ligase DCAF16, ML 1-71 effectively induces the degradation of CDK4. This approach holds considerable promise for overcoming resistance to conventional CDK4 inhibitors.
Future research should focus on:
-
Comprehensive Profiling: Determining the DC50 and IC50 values of ML 1-71 in a broad range of cancer cell lines, including those resistant to CDK4 inhibitors.
-
Structural Biology: Elucidating the crystal structure of the CDK4-ML 1-71-DCAF16 ternary complex to provide insights for the design of more potent and selective degraders.
-
In Vivo Efficacy: Evaluating the pharmacokinetic properties, anti-tumor efficacy, and safety profile of ML 1-71 in preclinical animal models.
The continued exploration of molecular glue degraders like ML 1-71 will undoubtedly pave the way for novel and effective cancer therapies.
References
The Role of Cyclin-Dependent Kinase 4 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic cell cycle is a tightly orchestrated series of events leading to cell division and proliferation. This process is governed by a complex network of regulatory proteins, among which cyclin-dependent kinases (CDKs) play a central role. CDK4 is a key serine/threonine kinase that, in conjunction with its regulatory partners, the D-type cyclins, governs the progression of cells through the G1 phase of the cell cycle.[1][2][3] Dysregulation of the CDK4 signaling pathway is a hallmark of numerous cancers, making it a critical target for therapeutic intervention.[1][4] This technical guide provides an in-depth overview of the core mechanisms of CDK4-mediated cell cycle control, quantitative data on its function, and detailed experimental protocols for its study.
The Core Signaling Pathway: CDK4/Cyclin D-Rb-E2F Axis
The canonical pathway for G1 phase progression involves the sequential activation of the CDK4/Cyclin D complex, the phosphorylation of the Retinoblastoma protein (Rb), and the subsequent release of the E2F transcription factor.
Activation of the CDK4/Cyclin D Complex
In response to mitogenic signals, the expression of D-type cyclins (D1, D2, and D3) is induced. These cyclins then bind to and activate CDK4. Full activation of the CDK4/Cyclin D complex requires phosphorylation of CDK4 on a specific threonine residue (Thr172) within the activation loop by a CDK-activating kinase (CAK).
Phosphorylation of the Retinoblastoma Protein (Rb)
The primary substrate of the active CDK4/Cyclin D complex is the Retinoblastoma tumor suppressor protein (Rb). In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, thereby inhibiting the expression of genes required for S-phase entry. The CDK4/Cyclin D complex phosphorylates Rb at multiple sites, leading to a conformational change that disrupts its interaction with E2F. This initial phosphorylation is often referred to as "hypo-phosphorylation" and is a prerequisite for subsequent "hyper-phosphorylation" by other CDKs, such as CDK2/Cyclin E.
Release of E2F and S-Phase Entry
Upon phosphorylation-induced release from Rb, E2F transcription factors are free to activate the transcription of a battery of genes necessary for DNA replication and cell cycle progression. This transcriptional program propels the cell past the G1 restriction point and into the S phase.
Negative Regulation by INK4 Inhibitors
The activity of CDK4 is negatively regulated by the INK4 (Inhibitors of CDK4) family of proteins, which includes p16INK4a, p15INK4b, p18INK4c, and p19INK4d. These proteins bind directly to CDK4, preventing its association with D-type cyclins and thereby inhibiting its kinase activity. Loss of INK4 function is a common event in cancer, leading to unchecked CDK4 activity.
Visualizing the CDK4 Signaling Pathway
The following diagram illustrates the core CDK4/Cyclin D-Rb-E2F signaling pathway.
Quantitative Data on CDK4 Function
The following tables summarize key quantitative data related to CDK4 activity and its substrates.
Table 1: CDK4 Substrate Phosphorylation Sites
| Substrate | Phosphorylation Site | Context Sequence | Reference |
| Retinoblastoma (Rb) | Ser780 | - | |
| Retinoblastoma (Rb) | Ser795 | - | |
| Retinoblastoma (Rb) | Ser608 / Ser612 | - | |
| FOXM1 | Thr600 | - | |
| p107 | Ser842 | - |
Note: The specific context sequence can influence phosphorylation efficiency.
Table 2: Inhibitory Concentrations (IC50) of Selected CDK4/6 Inhibitors
| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Reference |
| Palbociclib (PD-0332991) | 11 | 15 | |
| Ribociclib | - | - | |
| Abemaciclib | - | - |
Note: IC50 values can vary depending on the assay conditions. The provided data for Palbociclib is from in vitro kinase assays.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study CDK4 function.
In Vitro Kinase Assay for CDK4 Activity
This protocol measures the direct kinase activity of CDK4 on a substrate, such as a recombinant Rb fragment.
Materials:
-
Recombinant active CDK4/Cyclin D1 complex
-
Recombinant Rb protein substrate (e.g., GST-Rb C-terminal fragment)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2.5 mM EGTA, 10 µM ATP)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
SDS-PAGE materials
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant Rb substrate, and the CDK4/Cyclin D1 enzyme.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or [γ-³³P]ATP) to the mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.
-
Quantify the band intensity to determine the relative kinase activity.
Immunoprecipitation (IP) - Kinase Assay
This protocol is used to measure the activity of endogenous CDK4 from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-CDK4 antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer without detergents)
-
Kinase assay components (as described in 5.1)
Procedure:
-
Lyse cultured cells and clarify the lysate by centrifugation.
-
Incubate the cell lysate with an anti-CDK4 antibody to form an antibody-antigen complex.
-
Add Protein A/G agarose beads to precipitate the immunocomplex.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Resuspend the beads in kinase assay buffer containing the Rb substrate and [γ-³²P]ATP.
-
Proceed with the kinase reaction, SDS-PAGE, and autoradiography as described in the in vitro kinase assay protocol.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cultured cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for an immunoprecipitation-kinase assay.
Conclusion
CDK4 is a master regulator of the G1 phase of the cell cycle, and its activity is intricately controlled by a network of cyclins, inhibitors, and phosphorylation events. The CDK4/Cyclin D-Rb-E2F pathway represents a critical checkpoint for cell proliferation, and its frequent dysregulation in cancer underscores its importance as a therapeutic target. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the role of CDK4 in both normal physiology and disease. A thorough understanding of these mechanisms is paramount for the development of novel and effective anti-cancer therapies.
References
- 1. CDK4: A Key Player in the Cell Cycle, Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4: a master regulator of the cell cycle and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin D/Cdk4 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the CDK4/6 Pathway in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway, a critical regulator of the cell cycle that is frequently dysregulated in cancer. We will delve into the core molecular mechanisms, the impact of its aberration in oncology, the therapeutic strategies employing CDK4/6 inhibitors, and the experimental methodologies used to investigate this pivotal pathway.
The Core CDK4/6 Signaling Pathway
The CDK4/6 pathway is a central governor of the G1-S phase transition in the cell cycle. Its activation commits a cell to enter the DNA synthesis (S) phase, a point of no return for cell division. The canonical pathway involves a cascade of phosphorylation events that ultimately release the brakes on cell cycle progression.
Key Components:
-
Cyclin-Dependent Kinases 4 and 6 (CDK4/6): Serine/threonine kinases that are the catalytic engines of the pathway.[1]
-
D-type Cyclins (Cyclin D1, D2, D3): Regulatory subunits that bind to and activate CDK4/6. Their synthesis is induced by extracellular mitogenic signals.[2]
-
Retinoblastoma Protein (Rb): A tumor suppressor protein that acts as the primary substrate of the Cyclin D-CDK4/6 complex. In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors.[1]
-
E2F Transcription Factors: A family of proteins that control the expression of genes essential for DNA replication and S-phase entry.[3]
-
INK4 Family (p16INK4a, p15INK4b, p18INK4c, p19INK4d): A family of tumor suppressor proteins that specifically inhibit CDK4 and CDK6 by preventing their association with D-type cyclins.[4]
-
CIP/KIP Family (p21CIP1, p27KIP1, p57KIP2): A family of CDK inhibitors that can have a dual role, either inhibiting or, in some contexts, promoting the assembly of active Cyclin D-CDK4/6 complexes.[4]
Mechanism of Action:
In response to growth factor signaling, the expression of D-type cyclins is upregulated. These cyclins then bind to and activate CDK4 and CDK6. The active Cyclin D-CDK4/6 complexes phosphorylate Rb, leading to its hyperphosphorylation. This conformational change in Rb causes it to release the E2F transcription factors. Once liberated, E2F proteins activate the transcription of genes required for the G1-S transition, including cyclins E and A, which in turn activate CDK2 to further propel the cell into S phase.
Dysregulation of the CDK4/6 Pathway in Cancer
Constitutive activation of the CDK4/6 pathway is a hallmark of many cancers, allowing tumor cells to bypass the normal G1 checkpoint and proliferate uncontrollably. This dysregulation can occur through various genetic and epigenetic alterations.
Common Alterations:
-
Cyclin D1 (CCND1) Amplification: Overexpression of Cyclin D1 is a frequent event in many cancers, leading to the hyperactivation of CDK4/6.
-
CDKN2A Loss: Deletion or silencing of the CDKN2A gene, which encodes the p16INK4a inhibitor, removes a critical brake on CDK4/6 activity.
-
CDK4/6 Amplification: Although less common than CCND1 amplification, increased copy numbers of CDK4 or CDK6 can also drive pathway activation.
-
Rb1 Loss: Inactivation of the RB1 gene renders the cell insensitive to the proliferative control of the CDK4/6 pathway.
Table 1: Frequency of Key CDK4/6 Pathway Alterations in Solid Tumors
| Cancer Type | CCND1 Amplification (%) | CDKN2A Loss (%) | CDK4 Amplification (%) | CDK6 Amplification (%) | RB1 Loss (%) |
| Bladder Cancer | 12.3 - 13.3 | 37 - 38.5 | ~1 | ~1 | 10 - 45 |
| Breast Cancer | 15 - 30 | 5.4 | 2.7 | 2.7 | 2.7 - 72.2 (subtype dependent) |
| Esophageal Cancer | 23.88 - 34.78 | 47 | ~2 | 8.6 | 19 - 70 |
| Glioblastoma | 0.3 | 35 - 47.1 | ~5 | ~1 | 33 - 85 |
| Head and Neck Cancer | 25.00 | ~50 | ~2 | ~2 | 17 - 27 |
| Lung Cancer (NSCLC) | ~5 | 30 | ~4 | ~2 | 30 |
| Melanoma | 6.67 | 37 | <25 | ~1 | <5 |
| Pancreatic Cancer | ~2 | 47 | ~1 | ~1 | 10 - 37 |
| Sarcoma | ~3 | ~10 | 12 | ~2 | ~5 |
Data compiled from multiple sources, including TCGA and other large-scale genomic studies.[1][4][5][6][7][8]
Therapeutic Intervention: CDK4/6 Inhibitors
The critical role of the CDK4/6 pathway in cancer cell proliferation has made it an attractive target for therapeutic intervention. Several small molecule inhibitors that selectively target CDK4 and CDK6 have been developed and have shown significant clinical efficacy, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer.
Table 2: Comparison of FDA-Approved CDK4/6 Inhibitors
| Feature | Palbociclib (Ibrance®) | Ribociclib (Kisqali®) | Abemaciclib (Verzenio®) |
| Structure | Pyrido[2,3-d]pyrimidin-7-one scaffold | Pyrido[2,3-d]pyrimidin-7-one scaffold | 2-anilino-2,4-pyrimidine-[5-benzimidazole] scaffold |
| CDK4 IC50 (nM) | 11 | 10 | 2 |
| CDK6 IC50 (nM) | 16 | 39 | 5 |
| Selectivity | Highly selective for CDK4/6 | Highly selective for CDK4/6 | Also inhibits CDK1, CDK2, CDK9 at higher concentrations |
| Common AEs (>20%) | Neutropenia, leukopenia, fatigue, nausea, stomatitis, anemia, alopecia, diarrhea | Neutropenia, nausea, fatigue, diarrhea, leukopenia, vomiting, alopecia, headache, constipation, cough, rash | Diarrhea, neutropenia, nausea, abdominal pain, infections, fatigue, anemia, leukopenia, decreased appetite, vomiting, headache |
| Unique AEs | - | QTc prolongation, hepatotoxicity | Venous thromboembolism, higher incidence of diarrhea |
IC50 values and adverse event (AE) profiles are based on published preclinical and clinical data.[9][10][11][12][13][14][15][16][17][18]
Mechanisms of Resistance to CDK4/6 Inhibitors
Despite the success of CDK4/6 inhibitors, both intrinsic and acquired resistance are significant clinical challenges. Understanding the molecular mechanisms of resistance is crucial for developing strategies to overcome it.
Mechanisms of Resistance:
-
Alterations in Core Cell Cycle Machinery:
-
RB1 Loss of Function: Inactivation of Rb eliminates the primary target of CDK4/6 inhibitors, rendering them ineffective.[3][19]
-
CCNE1/2 (Cyclin E) Amplification: Overexpression of Cyclin E can drive CDK2 activation, bypassing the need for CDK4/6 activity to enter S-phase.[20]
-
CDK6 Amplification: Increased levels of CDK6 can sometimes overcome the inhibitory effects of the drugs.[3][21]
-
-
Bypass Signaling Pathways:
-
Tumor Microenvironment:
-
Signaling molecules secreted by stromal cells in the tumor microenvironment can promote cancer cell survival and resistance to CDK4/6 inhibitors.[24]
-
Non-Canonical Functions of CDK4/6
Beyond their canonical role in cell cycle progression, CDK4/6 have been implicated in other cellular processes that are relevant to cancer biology.
-
Cellular Senescence: Prolonged inhibition of CDK4/6 can induce a state of cellular senescence, a form of permanent cell cycle arrest.[25][26][27][28][29] This can contribute to the anti-tumor effects of these inhibitors.
-
Tumor Immunity: CDK4/6 inhibitors have been shown to modulate the tumor immune microenvironment. They can enhance tumor immunogenicity by increasing antigen presentation and promoting a T-cell-inflamed phenotype.[1][2][6][7][25][30][31][32][33][34][35] They can also suppress the proliferation of immunosuppressive regulatory T cells (Tregs).[7][30]
Experimental Protocols for Studying the CDK4/6 Pathway
Investigating the CDK4/6 pathway requires a variety of molecular and cellular biology techniques. Below are outlines of key experimental protocols.
Western Blotting for Rb Phosphorylation
Objective: To assess the phosphorylation status of Rb as a direct measure of CDK4/6 activity.
Methodology:
-
Cell Lysis: Treat cells with CDK4/6 inhibitors or other stimuli. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate with primary antibodies specific for phosphorylated Rb (e.g., p-Rb Ser780, p-Rb Ser807/811) and total Rb overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect with an ECL substrate.
-
Analysis: Quantify band intensities and normalize the phosphorylated Rb signal to total Rb.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle following treatment with CDK4/6 inhibitors.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the compound of interest. Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C.
-
Staining: Wash cells to remove ethanol and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.
In Vitro Kinase Assay
Objective: To directly measure the inhibitory activity of a compound on CDK4/6 enzymatic activity.
Methodology:
-
Reaction Setup: In a microplate, combine recombinant active CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, a specific substrate (e.g., a peptide derived from Rb), and ATP in a kinase buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound.
-
Kinase Reaction: Incubate the reaction at 30°C for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the remaining ATP using a suitable detection method (e.g., ADP-Glo™, HTRF®).
-
Analysis: Plot the percentage of inhibition versus the compound concentration to determine the IC50 value.
Conclusion
The CDK4/6 pathway is a cornerstone of cell cycle regulation and a validated therapeutic target in oncology. The development of selective CDK4/6 inhibitors has transformed the treatment landscape for HR+/HER2- breast cancer, and their application in other malignancies is an active area of research. A thorough understanding of the molecular intricacies of this pathway, including its non-canonical functions and the mechanisms of resistance to its inhibition, is paramount for the continued development of novel therapeutic strategies and the optimization of patient outcomes. The experimental protocols outlined in this guide provide a framework for researchers to further unravel the complexities of CDK4/6 signaling and its role in cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. CDK4/6 inhibition triggers anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Comparative analysis of adverse events associated with CDK4/6 inhibitors based on FDA’s adverse event reporting system: a case control pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 12. Differences in Toxicity Profiles and Impact on CDK4/6 Inhibitor Treatment Choice [theoncologynurse.com]
- 13. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The adverse events of CDK4/6 inhibitors for HR+/ HER2- breast cancer: an umbrella review of meta-analyses of randomized controlled trials [frontiersin.org]
- 15. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. targetedonc.com [targetedonc.com]
- 19. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Resistance to CDK4/6 Inhibitors in Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib [frontiersin.org]
- 23. Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 24. patientworthy.com [patientworthy.com]
- 25. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CDK4 and CDK6 Delay Senescence by Kinase-Dependent and p16INK4a-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. cicancer.org [cicancer.org]
- 29. embopress.org [embopress.org]
- 30. The regulatory role of CDK4/6 inhibitors in tumor immunity and the potential value of tumor immunotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 31. CDK4/6 inhibition triggers anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. aacrjournals.org [aacrjournals.org]
- 33. BEYOND THE CELL CYCLE: ENHANCING THE IMMUNE SURVEILLANCE OF TUMORS VIA CDK4/6 INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
Unraveling CDK4 Degraders: A Technical Guide to Structure, Properties, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) has emerged as a promising therapeutic strategy in oncology. This guide provides an in-depth technical overview of key molecules identified as "CDK4 degrader 1," a term that encompasses at least three distinct chemical entities with different mechanisms of action and target profiles. We will delve into the chemical structures, physicochemical and pharmacological properties, and the underlying mechanisms of "PROTAC CDK4/6 degrader 1 (Compound 7f)," the molecular glue "this compound (ML 1-71)," and the broader spectrum "PROTAC CDK4/6/9 degrader 1."
PROTAC CDK4/6 Degrader 1 (Compound 7f)
This molecule is a Proteolysis Targeting Chimera (PROTAC) designed for the dual degradation of CDK4 and CDK6.
Chemical Structure and Properties
PROTAC CDK4/6 degrader 1 is comprised of a ligand that binds to the target proteins (CDK4/6), a linker, and a ligand that recruits an E3 ubiquitin ligase.
| Property | Value | Reference |
| Chemical Formula | C₄₁H₄₇N₁₁O₆ | |
| Molecular Weight | 789.88 g/mol | |
| Target Ligand | YY173 | [1] |
| E3 Ligase Ligand | Not specified | [1] |
| DC₅₀ (CDK4) | 10.5 nM | [1] |
| DC₅₀ (CDK6) | 2.5 nM | |
| IC₅₀ (Jurkat cells) | 0.18 µM |
Mechanism of Action
As a PROTAC, this degrader functions by inducing the formation of a ternary complex between CDK4 or CDK6 and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target kinase, marking it for degradation by the proteasome. The degradation of CDK4/6 leads to a halt in the cell cycle at the G1 phase and the induction of apoptosis.
This compound (ML 1-71)
This compound is classified as a "molecular glue" degrader, a class of molecules that induce proximity between a target protein and an E3 ligase without the typical linker component of PROTACs.
Chemical Structure and Properties
This compound (ML 1-71) is derived from the CDK4/6 inhibitor ribociclib.
| Property | Value | Reference |
| Chemical Formula | C₂₅H₃₂N₈O₃S | |
| Molecular Weight | 524.64 g/mol | |
| Mechanism | Molecular Glue | |
| E3 Ligase Recruited | DCAF16 | |
| Effect | Dose-dependent degradation of CDK4 |
Mechanism of Action
ML 1-71 functions by creating a novel protein-protein interaction surface between CDK4 and the DCAF16 E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of CDK4.
PROTAC CDK4/6/9 Degrader 1
This PROTAC exhibits a broader degradation profile, targeting CDK4, CDK6, and also CDK9.
Chemical Structure and Properties
This molecule is designed to degrade multiple CDK family members, which can be advantageous in certain cancer contexts.
| Property | Value | Reference |
| Chemical Formula | C₅₁H₆₂N₁₂O₇ | |
| Molecular Weight | 955.11 g/mol | |
| E3 Ligase Ligand | CRBN Ligand | |
| DC₅₀ (CDK4, MDA-MB-231 cells) | 0.71 nM | |
| DC₅₀ (CDK6, MDA-MB-231 cells) | 0.44 nM | |
| DC₅₀ (CDK9, MDA-MB-231 cells) | 0.52 nM | |
| DC₅₀ (CDK4, CAL51 cells) | 0.79 nM | |
| DC₅₀ (CDK6, CAL51 cells) | 0.61 nM | |
| DC₅₀ (CDK9, CAL51 cells) | 0.51 nM | |
| IC₅₀ (MDA-MB-231 cells) | 0.26 nM | |
| IC₅₀ (CAL51 cells) | 0.21 nM |
Mechanism of Action
Similar to other PROTACs, this degrader facilitates the formation of a ternary complex, in this case involving CDK4, CDK6, or CDK9, and the Cereblon (CRBN) E3 ubiquitin ligase. This leads to the ubiquitination and proteasomal degradation of the target CDKs, resulting in G1 phase cell cycle arrest and apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize CDK4 degraders. Specific parameters may need to be optimized for different cell lines and experimental conditions.
Western Blotting for CDK4 Degradation
This assay is used to quantify the reduction in CDK4 protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the CDK4 degrader at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against CDK4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis of the protein bands can be performed to quantify the relative levels of CDK4.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK4 degrader. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with the CDK4 degrader for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. The cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: The data is typically displayed as a histogram of cell count versus fluorescence intensity. The G0/G1, S, and G2/M phases of the cell cycle can be distinguished based on the DNA content.
References
The Cutting Edge of Cancer Therapy: A Technical Guide to Targeted Protein Degradation of CDK4
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in CDK4 Inhibition
Cyclin-dependent kinase 4 (CDK4), a pivotal regulator of the cell cycle, has long been a key target in oncology. Its inhibition offers a promising strategy to halt the proliferation of cancer cells. Traditional small-molecule inhibitors have shown clinical efficacy, yet challenges such as acquired resistance and off-target effects persist. Targeted protein degradation (TPD) has emerged as a revolutionary approach to overcome these limitations. By harnessing the cell's own protein disposal machinery, TPD offers a catalytic mode of action, enabling the complete removal of CDK4 protein rather than just blocking its active site. This in-depth guide explores the core principles, methodologies, and current landscape of targeted CDK4 degradation.
Two primary strategies for inducing TPD are the use of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. PROTACs are heterobifunctional molecules that simultaneously bind to the target protein (CDK4) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][2] Molecular glues, on the other hand, induce a novel interaction between the E3 ligase and the target protein, resulting in the same degradative fate. This guide will focus on the rapidly advancing field of CDK4 PROTACs.
Quantitative Analysis of CDK4 Degraders
The efficacy of CDK4 degraders is quantified by several key parameters. The half-maximal degradation concentration (DC50) represents the concentration of the degrader required to achieve 50% degradation of the target protein. The maximum degradation (Dmax) indicates the percentage of the target protein degraded at the optimal degrader concentration. The half-maximal inhibitory concentration (IC50) is also often reported to compare the anti-proliferative effects of the degrader with traditional inhibitors. The following table summarizes the reported quantitative data for several CDK4-targeting PROTACs.
| Degrader Name/Reference | Warhead (CDK4/6 Binder) | E3 Ligase Binder | Linker | Cell Line | DC50 (CDK4) (nM) | Dmax (CDK4) (%) | IC50 (nM) | Citation(s) |
| pal-pom | Palbociclib | Pomalidomide | 1,2,3-triazole | MDA-MB-231 | ~15 | >85 | - | [3][4] |
| rib-pom | Ribociclib | Pomalidomide | 1,2,3-triazole | MDA-MB-231 | ~100 | Not Reported | - | [3] |
| Compound 7 | (3R,4R)-4-((5-chloro-4-(4-fluoro-2-(2-hydroxypropan-2-yl)-1-isopropyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)amino)piperidin-3-ol | Pomalidomide | Various | Jurkat | 2.0 | Not Reported | - | |
| Compound 13 | (3R,4R)-4-((5-chloro-4-(4-fluoro-2-(2-hydroxypropan-2-yl)-1-isopropyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)amino)piperidin-3-ol | Pomalidomide | Various | Jurkat | 6.0 | Not Reported | - | |
| PROTAC CDK4/6/9 degrader 1 | HY-168440 | Pomalidomide | HY-178512 | MDA-MB-231 | 0.71 | Not Reported | 0.26 | |
| PROTAC CDK4/6/9 degrader 1 | HY-168440 | Pomalidomide | HY-178512 | CAL51 | 0.79 | Not Reported | 0.21 | |
| CP-10 | Palbociclib | Pomalidomide | Not Specified | U251 | ~150-180 | Not Reported | - | |
| PROTAC CDK4/6 degrader 1 (Compound 7f) | YY173 | Not Specified | Not Specified | Jurkat | 10.5 | Not Reported | 180 | |
| LA-CB1 | Abemaciclib | Not Specified | Not Specified | MDA-MB-231 | Not Reported | Not Reported | 270 | |
| A4 | Palbociclib | KB02 (DCAF16 ligand) | Not Specified | MDA-MB-231 | Not Reported | Not Reported | - |
Signaling Pathways and Mechanisms of Action
To appreciate the impact of CDK4 degradation, it is crucial to understand its role in cell cycle progression. The following diagrams illustrate the canonical CDK4 signaling pathway and the mechanism by which a PROTAC induces its degradation.
Caption: Canonical CDK4 signaling pathway in cell cycle progression.
Caption: General mechanism of action for a CDK4-targeting PROTAC.
Experimental Protocols: A Guide to Core Assays
The development and characterization of CDK4 degraders rely on a suite of specialized assays. The following sections provide detailed methodologies for the key experiments cited in the field.
Experimental Workflow
A typical workflow for the evaluation of a novel CDK4 degrader involves a multi-step process, from initial biochemical characterization to cellular and in vivo efficacy studies.
Caption: A typical experimental workflow for CDK4 degrader evaluation.
Detailed Methodologies
1. Ternary Complex Formation Assay (AlphaLISA)
-
Objective: To quantify the formation of the PROTAC-mediated ternary complex (CDK4-PROTAC-E3 ligase).
-
Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay where donor and acceptor beads are brought into proximity by the ternary complex, generating a chemiluminescent signal.
-
Materials:
-
384-well microplate
-
Recombinant CDK4 protein (tagged, e.g., with GST)
-
Recombinant E3 ligase complex (e.g., CRBN/DDB1, tagged with His)
-
CDK4 PROTAC
-
AlphaLISA donor beads (e.g., anti-GST coated)
-
AlphaLISA acceptor beads (e.g., anti-His coated)
-
Assay buffer
-
-
Procedure:
-
Prepare a serial dilution of the CDK4 PROTAC in assay buffer.
-
In a 384-well plate, add the PROTAC dilution series.
-
Add the tagged CDK4 protein solution to each well.
-
Add the tagged E3 ligase complex solution to each well.
-
Incubate at room temperature for 1-2 hours to allow for ternary complex formation.
-
Add the acceptor beads and incubate in the dark.
-
Add the donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the "hook effect," a characteristic of PROTAC-mediated ternary complex formation.
2. In Vitro Ubiquitination Assay
-
Objective: To confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of CDK4.
-
Principle: This assay reconstitutes the ubiquitination cascade in vitro with purified components. The ubiquitination of CDK4 is then detected by Western blot.
-
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant E3 ligase complex (e.g., CRBN/DDB1/CUL4A/Rbx1)
-
Recombinant CDK4 protein
-
Ubiquitin (wild-type or tagged, e.g., HA-ubiquitin)
-
CDK4 PROTAC
-
ATP
-
Ubiquitination reaction buffer
-
-
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube containing ubiquitination buffer, ATP, E1, E2, E3, ubiquitin, and CDK4.
-
Add the CDK4 PROTAC or vehicle control (DMSO).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-CDK4 antibody to detect the higher molecular weight laddering pattern indicative of polyubiquitination. An anti-ubiquitin antibody can also be used.
-
3. Cellular Degradation Assay (Western Blot)
-
Objective: To measure the dose- and time-dependent degradation of endogenous CDK4 in a cellular context.
-
Principle: Cancer cell lines are treated with the CDK4 PROTAC, and the level of CDK4 protein is quantified by Western blot analysis.
-
Materials:
-
Cancer cell line expressing CDK4 (e.g., MDA-MB-231, Jurkat)
-
Cell culture medium and supplements
-
CDK4 PROTAC
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies: anti-CDK4, anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the CDK4 PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against CDK4 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system.
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands.
-
Normalize the CDK4 band intensity to the loading control.
-
Calculate the percentage of CDK4 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining CDK4 against the PROTAC concentration to determine the DC50 and Dmax.
-
Future Perspectives and Conclusion
The targeted degradation of CDK4 represents a promising and rapidly evolving frontier in cancer therapy. The development of potent and selective CDK4 degraders has the potential to overcome the limitations of traditional inhibitors, offering a new therapeutic avenue for patients with resistant or refractory cancers. As our understanding of the intricate mechanisms of PROTAC-mediated degradation deepens, so too will our ability to design more effective and safer drugs. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to navigate this exciting field and contribute to the advancement of next-generation cancer treatments. The ongoing clinical evaluation of CDK4/6 degraders like BTX-9341 will be crucial in determining the real-world impact of this innovative therapeutic modality.
References
The Impact of CDK4 Degradation on Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 4 (CDK4) is a pivotal regulator of the cell cycle, primarily controlling the transition from the G1 to the S phase. In complex with its regulatory partner, Cyclin D, CDK4 phosphorylates the Retinoblastoma protein (Rb), a key tumor suppressor. This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and cell cycle progression. Dysregulation of the CDK4/Cyclin D/Rb axis is a common hallmark of various cancers, making CDK4 an attractive target for therapeutic intervention.
The emergence of targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs), has introduced a novel therapeutic modality that offers several advantages over traditional small molecule inhibitors. Unlike inhibitors that merely block the catalytic activity of a protein, degraders physically eliminate the target protein from the cell. This guide provides an in-depth technical overview of the effects of CDK4 degradation on downstream signaling pathways, with a focus on "CDK4 degrader 1," a representative molecular glue degrader. We will delve into the quantitative effects on key downstream proteins, provide detailed experimental protocols for assessing these effects, and visualize the involved signaling pathways.
Data Presentation: Quantitative Effects of CDK4 Degraders
The following tables summarize the quantitative effects of various CDK4 degraders on downstream cellular processes and protein levels. It is important to note that a complete, publicly available dataset for a single "this compound" is limited. Therefore, the data presented here is a compilation from studies on several potent and selective CDK4 degraders, providing a representative overview of their downstream effects.
Table 1: In Vitro Efficacy of Representative CDK4/6 Degraders
| Degrader Compound | Target(s) | DC₅₀ (nM) | IC₅₀ (Cell Proliferation, µM) | Cell Line | Reference |
| Compound 7f | CDK4/6 | CDK4: 10.5, CDK6: 2.5 | 0.18 | Jurkat | [1] |
| Unnamed Degrader | CDK4/6 | 1-100 | <0.1 (TNBC), <0.025 (ER+) | MDA-MB-231, MCF7, T47D, ZR751 | [2] |
| MS28 | Cyclin D1/3, CDK4/6 | Cyclin D1: 950 | Not Reported | Calu-1 | [3] |
DC₅₀: Concentration required to degrade 50% of the target protein. IC₅₀: Concentration required to inhibit 50% of cell proliferation. TNBC: Triple-Negative Breast Cancer; ER+: Estrogen Receptor-Positive.
Table 2: Dose-Dependent Effects of a Representative CDK4/6 Degrader on Downstream Proteins
| Treatment | Concentration (nM) | % Degradation of CDK4 | % Degradation of CDK6 | p-Rb IC₅₀ (nM) | Reference |
| Unnamed Degrader | 1 - 100 | Up to 85% | Up to 85% | <30 | [2] |
p-Rb: Phosphorylated Retinoblastoma protein.
Table 3: Effect of a Representative CDK4/6 Degrader on Cell Cycle Distribution
| Treatment | Concentration (nM) | % Cells in G0/G1 Phase | Cell Line | Reference |
| Unnamed Degrader | 10 | Significant Increase | Not Specified | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the downstream effects of this compound.
Western Blot Analysis of CDK4, p-Rb, and Cyclin A
This protocol outlines the steps for quantifying the protein levels of CDK4, phosphorylated Rb (at Ser807/811), and Cyclin A in cells treated with a CDK4 degrader.
Materials:
-
Cell culture reagents
-
This compound
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-CDK4 (e.g., Clone EP180, 1:1000 dilution)
-
Rabbit anti-phospho-Rb (Ser807/811) (1:1000 dilution)
-
Mouse anti-Cyclin A (1:1000 dilution)
-
Mouse anti-β-actin (loading control, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies:
-
Goat anti-rabbit IgG-HRP (1:5000 dilution)
-
Goat anti-mouse IgG-HRP (1:5000 dilution)
-
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the intensity of the target proteins to the loading control (β-actin).
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with a CDK4 degrader using propidium iodide (PI) staining.
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound as described in the Western Blot protocol.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Flow Cytometry: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol details the detection of apoptosis in CDK4 degrader-treated cells using Annexin V-FITC and PI co-staining.
Materials:
-
Cell culture reagents
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described previously.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the core signaling pathway affected by CDK4 degradation and the general experimental workflows.
References
Initial Studies on CDK4 Degrader Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial studies on the cytotoxicity of Cyclin-Dependent Kinase 4 (CDK4) degraders. It summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways and experimental workflows.
Core Concepts in CDK4 Degrader Cytotoxicity
Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase.[1] In many cancers, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation.[2] While CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib (B560072) have been approved for treating certain cancers, resistance can emerge.[2] CDK4 degraders, such as those based on Proteolysis Targeting Chimera (PROTAC) and hydrophobic tagging technologies, offer an alternative therapeutic strategy by inducing the degradation of CDK4/6 proteins through the ubiquitin-proteasome system or autophagy.[3][4] This approach can lead to a more profound and sustained inhibition of the downstream signaling pathway, potentially overcoming resistance mechanisms.[2]
The primary mechanism of cytotoxicity induced by CDK4 degraders involves the degradation of CDK4 and/or CDK6, leading to reduced phosphorylation of the Retinoblastoma (Rb) protein.[3] This, in turn, prevents the release of the E2F transcription factor, thereby halting the cell cycle in the G0/G1 phase and inhibiting proliferation.[2]
Quantitative Data on CDK4 Degrader Cytotoxicity
The following tables summarize the cytotoxic and degradation potency of various CDK4 degraders in different cancer cell lines.
| Degrader | Cell Line | Assay Type | Metric | Value | Reference |
| BSJ-02-162 | Jurkat | Immunoblot | DC50 (CDK4) | ~100 nM | [3] |
| Jurkat | Immunoblot | DC50 (CDK6) | ~100 nM | [3] | |
| BSJ-03-204 | Jurkat | Immunoblot | DC50 (CDK4) | ~250 nM | [3] |
| Jurkat | Immunoblot | DC50 (CDK6) | >1000 nM | [3] | |
| MS140 | Colo205 | Immunoblot | DC50 (CDK4) | <100 nM | [5] |
| Colo205 | Immunoblot | DC50 (CDK6) | <100 nM | [5] | |
| LPM3770277 | HCC1806 | CellTiter-Glo | IC50 | Not Specified | [4] |
| SUM159 | CellTiter-Glo | IC50 | Not Specified | [4] |
| Degrader | Cell Line | Assay Type | Metric | Value | Reference |
| Palbociclib (Inhibitor) | MCF7 | HTRF Assay | IC50 (pRb S780) | 79.4 nM | [6] |
| HCC1187 | HTRF Assay | IC50 (pRb S780) | >10 µM | [6] | |
| MS140 | U87MG | Crystal Violet | GI90 | ~100 nM | [5][7] |
| MCF7 | Crystal Violet | GI90 | ~10 nM | [5][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the initial studies of CDK4 degrader cytotoxicity are provided below.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[8]
Protocol:
-
Plate Preparation: Seed cells in opaque-walled multiwell plates (e.g., 96-well or 384-well) in their respective culture medium and incubate under standard conditions.[9]
-
Compound Treatment: Add the CDK4 degrader at various concentrations to the experimental wells and incubate for the desired duration (e.g., 72 hours).[10]
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[11]
-
Assay Procedure:
-
Equilibrate the multiwell plate to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition: Record the luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.[8]
Colony Formation Assay
The colony formation assay, or clonogenic assay, assesses the long-term survival and proliferative capacity of single cells after treatment with a cytotoxic agent.[13]
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 100-1000 cells/well) in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with the CDK4 degrader at various concentrations for a specified period.
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.[14]
-
Colony Staining:
-
Gently wash the colonies with PBS.
-
Fix the colonies with a solution such as methanol (B129727) or a mixture of methanol and acetic acid.
-
Stain the colonies with a staining solution, typically 0.5% crystal violet in methanol.
-
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The plating efficiency and surviving fraction are then calculated.[13]
Immunoblotting for Protein Degradation
Immunoblotting (Western blotting) is used to detect and quantify the levels of specific proteins, in this case, CDK4, CDK6, and downstream signaling molecules like phosphorylated Rb (pRb).
Protocol:
-
Cell Lysis: Treat cells with the CDK4 degrader for the desired time and at the specified concentrations. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-CDK4, anti-CDK6, anti-pRb) overnight at 4°C.[15]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensity is quantified to determine the relative protein levels.
Visualizations
Signaling Pathway of CDK4 and its Degradation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPM3770277, a Potent Novel CDK4/6 Degrader, Exerts Antitumor Effect Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]
- 9. OUH - Protocols [ous-research.no]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 14. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CDK4 Degrader 1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of CDK4 degrader 1 (also known as ML 1-71), a molecular glue degrader that specifically targets Cyclin-Dependent Kinase 4 (CDK4) for proteasomal degradation. This document outlines the mechanism of action, provides detailed experimental protocols for key cell-based assays, and presents quantitative data on the efficacy of CDK4 degradation.
Mechanism of Action
This compound is a small molecule that induces the degradation of CDK4 by acting as a "molecular glue". It facilitates the interaction between CDK4 and an E3 ubiquitin ligase, leading to the ubiquitination of CDK4 and its subsequent degradation by the proteasome.[1] This targeted protein degradation approach offers a distinct mechanism from traditional kinase inhibitors, which only block the catalytic activity of the target protein. The degradation of CDK4, a key regulator of the G1-S phase transition in the cell cycle, leads to cell cycle arrest and inhibition of proliferation in cancer cells.[2][3]
Data Presentation
The following tables summarize the quantitative data for CDK4 degraders, including this compound and other relevant compounds, in various cancer cell lines.
| Compound | Cell Line | Assay | Metric | Value | Reference |
| This compound (ML 1-71) | C33A (cervical cancer) | Western Blot | Degradation | Dose-dependent degradation at 0.1, 1, 5, 10 µM after 24h | [4] |
| PROTAC CDK4/6 degrader 1 | Jurkat | Cell Proliferation | IC50 | 0.18 µM | [5] |
| Jurkat | Protein Degradation | DC50 (CDK4) | 10.5 nM | [5] | |
| Jurkat | Protein Degradation | DC50 (CDK6) | 2.5 nM | [5] | |
| LA-CB1 | MDA-MB-231 (breast cancer) | Cell Proliferation | IC50 | 0.27 µM | [5] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of CDK4 degradation and a general experimental workflow for cell-based assays.
Caption: this compound Mechanism of Action.
Caption: General experimental workflow.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding:
-
Culture chosen cancer cell lines (e.g., C33A, MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Seed cells in multi-well plates (e.g., 96-well for viability, 6-well for Western blot and flow cytometry) at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (ML 1-71) in DMSO (e.g., 10 mM).
-
On the day of treatment, dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the degrader.
-
Remove the old medium from the cells and replace it with the medium containing the degrader or vehicle control.
-
Cell Viability Assay (MTT Assay)
-
Incubation: After treating the cells in a 96-well plate, incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis:
-
After treatment in 6-well plates, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against CDK4, phospho-Rb (Ser807/811), Cyclin D1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting and Fixation:
-
Following treatment in 6-well plates, harvest the cells by trypsinization.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store the fixed cells at -20°C overnight or until analysis.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. CDK4 protein is degraded by anaphase-promoting complex/cyclosome in mitosis and reaccumulates in early G1 phase to initiate a new cell cycle in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: PROTAC CDK4/6/9 Degrader 1 for Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of various cancers, including breast cancer.[1] The development of targeted therapies against these kinases has led to significant advancements in cancer treatment. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[2][3][4]
This document provides detailed application notes and protocols for the use of PROTAC CDK4/6/9 degrader 1 , a potent and specific degrader of CDK4, CDK6, and CDK9, in breast cancer cell line models. This PROTAC is composed of a ligand for CDK4/6/9, a linker, and a ligand for the E3 ligase Cereblon (CRBN).[5] Its mechanism of action involves inducing the degradation of these kinases, leading to cell cycle arrest, apoptosis, and suppression of cell migration and invasion in triple-negative breast cancer (TNBC) cells.
Mechanism of Action
PROTAC CDK4/6/9 degrader 1 functions by forming a ternary complex between the target proteins (CDK4, CDK6, and CDK9) and the E3 ubiquitin ligase Cereblon. This proximity induces the ubiquitination of the target kinases, marking them for degradation by the proteasome. The degradation of CDK4 and CDK6 leads to the dephosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the release of the E2F transcription factor, thereby arresting the cell cycle at the G1 phase.
Data Presentation
In Vitro Efficacy in Breast Cancer Cell Lines
PROTAC CDK4/6/9 degrader 1 has demonstrated potent anti-proliferative and degradation activity across a panel of triple-negative breast cancer (TNBC) cell lines.
| Cell Line | IC50 (nM) (96h) | Reference |
| MDA-MB-231 | 0.26 | |
| CAL51 | 0.21 | |
| SUM-159 | 0.38 | |
| MDA-MB-453 | 0.13 | |
| Hs578T | 0.27 | |
| MDA-MB-468 | 0.21 | |
| MDA-MB-436 | 0.45 | |
| 4T1 | 0.53 | |
| EO771 | 0.59 |
Table 1: Anti-proliferative activity of PROTAC CDK4/6/9 degrader 1 in various TNBC cell lines.
| Cell Line | Target | DC50 (nM) (24h) | Reference |
| MDA-MB-231 | CDK4 | 0.71 | |
| CDK6 | 0.44 | ||
| CDK9 | 0.52 | ||
| CAL51 | CDK4 | 0.79 | |
| CDK6 | 0.61 | ||
| CDK9 | 0.51 |
Table 2: Degradation activity of PROTAC CDK4/6/9 degrader 1 in MDA-MB-231 and CAL51 cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of PROTAC CDK4/6/9 degrader 1 in breast cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of PROTAC CDK4/6/9 degrader 1 on breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, CAL51)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PROTAC CDK4/6/9 degrader 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of PROTAC CDK4/6/9 degrader 1 in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the degrader.
Western Blot for Protein Degradation
This protocol is to confirm the degradation of CDK4, CDK6, and CDK9.
Materials:
-
Breast cancer cell lines
-
PROTAC CDK4/6/9 degrader 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-CDK4, anti-CDK6, anti-CDK9, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of PROTAC CDK4/6/9 degrader 1 for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Use β-actin as a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is to analyze the effect of the degrader on cell cycle distribution.
Materials:
-
Breast cancer cell lines
-
PROTAC CDK4/6/9 degrader 1
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with PROTAC CDK4/6/9 degrader 1 as described for the Western blot protocol.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V Staining
This protocol is to determine the induction of apoptosis.
Materials:
-
Breast cancer cell lines
-
PROTAC CDK4/6/9 degrader 1
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with PROTAC CDK4/6/9 degrader 1 for the desired time (e.g., 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Conclusion
PROTAC CDK4/6/9 degrader 1 is a highly effective agent for inducing the degradation of CDK4, CDK6, and CDK9 in breast cancer cell lines, particularly in TNBC models. The provided protocols offer a framework for researchers to investigate the cellular effects of this degrader and to further explore its therapeutic potential. Careful adherence to these methodologies will ensure reproducible and reliable data for advancing the understanding and application of targeted protein degradation in oncology.
References
- 1. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 2. researchgate.net [researchgate.net]
- 3. Emerging approaches to CDK inhibitor development, a structural perspective - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00201A [pubs.rsc.org]
- 4. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Preparing Stock Solutions for CDK4 Degraders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 4 (CDK4) is a key regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers. Small molecule degraders of CDK4, such as molecular glues and Proteolysis Targeting Chimeras (PROTACs), represent a promising therapeutic strategy. These molecules function by inducing the ubiquitination and subsequent proteasomal degradation of CDK4. Accurate and consistent preparation of stock solutions of these degraders is fundamental for reliable and reproducible experimental results in both in vitro and in vivo studies. This document provides a detailed guide to preparing stock solutions of CDK4 degraders, focusing on common laboratory practices and providing specific data for representative compounds.
Data Presentation: Physicochemical Properties of Representative CDK4 Degraders
The selection of an appropriate solvent and storage conditions is dictated by the physicochemical properties of the specific CDK4 degrader. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for many small molecule inhibitors and degraders due to its high solubilizing capacity for a wide range of organic compounds.[1] The table below summarizes key properties of three example CDK4 degraders.
| Property | CDK4 degrader 1 (ML 1–71)[1] | BSJ-03-204 | PROTAC CDK4/6/9 degrader 1[2] |
| Molecular Weight ( g/mol ) | 524.64[1] | 832.92 | 955.11[2] |
| Primary Solvent | DMSO[1] | DMSO | DMSO |
| Solubility in DMSO | 25 mg/mL (47.65 mM)[1] | 20 mM | 100 mg/mL (104.70 mM) |
| Appearance | Solid | Solid | Solid |
Experimental Protocols
General Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of a CDK4 degrader in DMSO. This is a common starting concentration for many cell-based assays.
Materials:
-
CDK4 degrader powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
-
Water bath or sonicator (optional, for compounds with lower solubility)
Procedure:
-
Determine the Required Mass:
-
Use the following formula to calculate the mass of the CDK4 degrader needed to prepare a desired volume of a 10 mM stock solution: Mass (mg) = 10 mM * Final Volume (mL) * Molecular Weight ( g/mol ) / 1000
-
Example Calculation for this compound (MW = 524.64 g/mol ) to make 1 mL of 10 mM stock: Mass (mg) = 10 * 1 * 524.64 / 1000 = 5.2464 mg
-
-
Weigh the Compound:
-
Before opening, centrifuge the vial of the degrader to ensure all the powder is at the bottom.
-
On a calibrated analytical balance, carefully weigh the calculated mass of the degrader into a sterile microcentrifuge tube.
-
-
Dissolve the Compound:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the degrader powder.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.
-
For compounds that are difficult to dissolve, gentle warming in a 37°C water bath or brief sonication may be required.[1] Always check the compound's data sheet for any temperature sensitivity.
-
-
Aliquot and Store:
-
To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Always refer to the manufacturer's specific storage recommendations.
-
Protocol for Preparing a Working Solution for Cell-Based Assays
Stock solutions are typically diluted in cell culture medium to achieve the desired final concentration for treating cells. It is important to minimize the final DMSO concentration in the culture, as high concentrations can be toxic to cells.
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the CDK4 degrader stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to avoid precipitation of the compound.
-
Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.1% (v/v).
-
-
Control Group:
-
Prepare a vehicle control by adding the same final concentration of DMSO (without the degrader) to the cell culture medium. This is essential to account for any effects of the solvent on the cells.
-
Visualizations
CDK4 Signaling Pathway
The following diagram illustrates the canonical CDK4/Cyclin D-Rb-E2F pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.[4][5] CDK4 degraders aim to disrupt this pathway by targeting CDK4 for degradation.
Caption: The CDK4/Cyclin D signaling pathway leading to G1/S cell cycle progression.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a CDK4 degrader stock solution.
Caption: Workflow for preparing a CDK4 degrader stock solution.
References
Application Notes: Measuring CDK4 Degradation via Western Blot
Introduction
Cyclin-dependent kinase 4 (CDK4) is a key regulator of cell cycle progression, specifically driving the transition from the G1 to the S phase.[1] Its activity is tightly controlled, not only by binding to D-type cyclins and inhibitor proteins but also by its rate of synthesis and degradation. Dysregulation of CDK4 is a hallmark of many cancers, making it a critical target for therapeutic development.[2][3] Measuring the degradation of CDK4 is essential for understanding its regulation and for evaluating the efficacy of novel cancer therapeutics, such as PROTACs (PROteolysis-TArgeting Chimeras), which are designed to induce targeted protein degradation.[2][4]
The primary mechanisms for CDK4 degradation are the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. Western blotting is a widely used and powerful technique to qualitatively and quantitatively assess changes in CDK4 protein levels, thereby providing a measure of its degradation.
Signaling Pathways for CDK4 Degradation
Two major pathways mediate the degradation of CDK4 protein within the cell.
-
Ubiquitin-Proteasome Pathway: This is a major route for the degradation of many cell cycle proteins. In this pathway, CDK4 is tagged with ubiquitin molecules by an E3 ubiquitin ligase. This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome complex. Certain proteins, like C/EBPα, can enhance the formation of CDK4-ubiquitin conjugates, leading to a shorter protein half-life.
Caption: The Ubiquitin-Proteasome Pathway for CDK4 degradation.
-
Autophagy-Lysosome Pathway: Recent studies have identified autophagy as another pathway for CDK4 turnover. In this process, the cargo receptor p62 binds to CDK4, sequestering it within an autophagosome. The autophagosome then fuses with a lysosome, and the enclosed CDK4 is degraded by lysosomal hydrolases like Cathepsin B (CTSB).
Caption: The Autophagy-Lysosome Pathway for CDK4 degradation.
Experimental Protocol: Western Blot for CDK4 Degradation
This protocol provides a step-by-step method to measure changes in CDK4 protein levels following treatment with a compound suspected of inducing its degradation.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, or a relevant cancer cell line) at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of harvest.
-
Treatment:
-
To Measure Degradation: Treat cells with the experimental compound at various concentrations or for various time points.
-
To Determine Half-life: To measure the half-life of CDK4, pre-treat cells with a protein synthesis inhibitor such as cycloheximide (B1669411) (CHX) (10-20 µg/mL) for 30-60 minutes before adding the experimental compound. Collect samples at multiple time points (e.g., 0, 2, 4, 6, 8 hours) after treatment.
-
To Identify Degradation Pathway: To determine if degradation is proteasome- or lysosome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132, 10 µM) or a lysosome inhibitor (e.g., Chloroquine or Bafilomycin A1) for 1-2 hours before adding the experimental compound.
-
II. Sample Preparation (Lysis)
-
Harvesting: Place the cell culture plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cells. Use a cell scraper to collect the lysate.
-
Incubation & Centrifugation: Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at ~12,000 rpm for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new clean, pre-chilled tube.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay. This is crucial for ensuring equal protein loading onto the gel.
-
Normalization: Based on the concentration, calculate the volume of lysate needed to obtain 20-50 µg of total protein per sample. Adjust the volume of each sample with lysis buffer to ensure all samples have the same final volume.
IV. SDS-PAGE and Protein Transfer
-
Sample Denaturation: Add 2x Laemmli sample buffer to each normalized protein sample. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
V. Immunoblotting
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CDK4. A recommended antibody is CDK4 (D9G3E) Rabbit mAb at a 1:1000 dilution in blocking buffer. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Loading Control: To normalize for protein loading, probe the same membrane with a primary antibody for a housekeeping protein like β-actin or GAPDH.
VI. Detection and Analysis
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system (e.g., ChemiDoc) or X-ray film.
-
Quantification: Use densitometry software (e.g., ImageJ) to measure the band intensity for CDK4 and the loading control in each lane. Normalize the CDK4 band intensity to the corresponding loading control band intensity.
Experimental Workflow
Caption: Western blot workflow for measuring CDK4 degradation.
Data Presentation
Quantitative data from the Western blot analysis should be summarized to compare the effects of different treatments. The level of CDK4 protein is typically expressed as a percentage relative to an untreated control.
Table 1: Quantification of CDK4 Protein Levels After Treatment
| Treatment Group | Concentration (µM) | Time (hours) | Normalized CDK4 Intensity (Arbitrary Units) | CDK4 Level (% of Control) |
| Untreated Control | 0 | 24 | 1.00 ± 0.08 | 100% |
| Compound X | 1 | 24 | 0.65 ± 0.05 | 65% |
| Compound X | 5 | 24 | 0.21 ± 0.03 | 21% |
| Compound X | 10 | 24 | 0.05 ± 0.01 | 5% |
| Compound X + MG132 | 5 + 10 | 24 | 0.89 ± 0.07 | 89% |
Data are representative and should be presented as mean ± standard deviation from at least three independent experiments.
References
- 1. Cyclin-dependent kinase 4 may be expressed as multiple proteins and have functions that are independent of binding to CCND and RB and occur at the S and G2/M phases of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dovepress.com [dovepress.com]
Application Notes and Protocols for Cell Viability Assays with CDK4 Degrader 1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial regulators of the cell cycle, specifically controlling the transition from G1 to S phase.[1] In many cancers, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation.[2][3] CDK4 degraders, such as those based on Proteolysis-Targeting Chimeras (PROTACs), represent a novel therapeutic strategy. Unlike traditional inhibitors that merely block kinase activity, degraders lead to the complete removal of the CDK4 protein, which can offer a more sustained and potent anti-proliferative effect.[4][5]
These application notes provide detailed protocols for assessing the effects of CDK4 Degrader 1 on cell viability using common laboratory assays. The included methodologies for MTT, CellTiter-Glo®, and RealTime-Glo™ assays are designed to yield robust and reproducible data for dose-response and time-course studies.
Signaling Pathway of CDK4 and the Impact of a Degrader
The canonical CDK4/6 pathway involves the binding of D-type cyclins to CDK4/6, leading to the phosphorylation of the retinoblastoma protein (Rb).[6][7] Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA replication.[3] this compound disrupts this process by targeting the CDK4 protein for ubiquitination and subsequent proteasomal degradation. This removal of CDK4 prevents Rb phosphorylation, maintains E2F in an inhibited state, and ultimately leads to a G1 cell cycle arrest and a reduction in cell proliferation.[4][8]
CDK4 signaling pathway and the mechanism of action of this compound.
Data Presentation
The following tables summarize hypothetical data from cell viability assays performed with this compound.
Table 1: Dose-Response of this compound on Cancer Cell Line A after 72 hours
| Concentration (nM) | Percent Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 95.3 | 4.8 |
| 10 | 75.1 | 6.1 |
| 100 | 52.4 | 5.5 |
| 1000 | 21.7 | 3.9 |
| 10000 | 5.2 | 2.1 |
Table 2: Time-Course of 100 nM this compound on Cancer Cell Line A
| Time (hours) | Percent Viability (%) | Standard Deviation |
| 0 | 100 | 4.5 |
| 24 | 85.6 | 5.1 |
| 48 | 68.2 | 4.9 |
| 72 | 52.4 | 5.5 |
| 96 | 41.3 | 4.2 |
Experimental Workflow
The general workflow for assessing cell viability following treatment with this compound is outlined below.
General experimental workflow for cell viability assays.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[11]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing the desired concentrations of the degrader. Include a vehicle control (e.g., 0.1% DMSO).[12]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well.[10]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.[9] Measure the absorbance at 570 nm using a microplate reader.[9][10]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[13]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® 2.0 Reagent[11]
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into a white, opaque-walled 96-well plate at the desired density in 100 µL of culture medium.[11] Incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment: Add the desired concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the chosen duration at 37°C with 5% CO₂.[11]
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[11]
-
Data Analysis: Subtract the average background luminescence from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control.
RealTime-Glo™ MT Cell Viability Assay
This non-lytic, real-time assay allows for the continuous monitoring of cell viability over time in the same well.[14][15]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well opaque-walled plates
-
RealTime-Glo™ MT Cell Viability Assay Reagents[14]
-
Luminometer with temperature and CO₂ control
Protocol:
-
Reagent Preparation: Prepare the RealTime-Glo™ Reagent according to the manufacturer's protocol.
-
Cell Seeding and Reagent Addition: Add cells and the RealTime-Glo™ Reagent to the wells of a 96-well plate.[16] The reagent can be added at the time of cell plating or at the time of compound dosing.[14][16]
-
Incubation: Incubate the plate at 37°C with 5% CO₂.[16]
-
Compound Treatment: Add the desired concentrations of this compound to the wells. Include a vehicle control.
-
Data Acquisition: Measure luminescence at various time points (e.g., every hour for up to 72 hours) using a plate reader with environmental controls.[14][17]
-
Data Analysis: Plot the luminescence signal over time for each concentration. Calculate cell viability at specific time points as a percentage relative to the vehicle-treated control.
References
- 1. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Dual and Selective Degraders of Cyclin-Dependent Kinases 4 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. promegaconnections.com [promegaconnections.com]
- 14. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [worldwide.promega.com]
- 15. RealTime-Glo™ MT Cell Viability Assay Technical Manual [promega.com]
- 16. scribd.com [scribd.com]
- 17. youtube.com [youtube.com]
Application of CDK4 Degrader in Triple-Negative Breast Cancer Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of a representative CDK4 degrader, LPM3770277, in triple-negative breast cancer (TNBC) research. The information is compiled from recent studies and is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of similar molecules.
Introduction to CDK4 Degraders in TNBC
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression[1]. This heterogeneity and absence of well-defined molecular targets make it difficult to treat. The cyclin D/cyclin-dependent kinase 4/6 (CDK4/6)–retinoblastoma (Rb) pathway is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, including TNBC[2][3]. While CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib (B560072) have shown success in other breast cancer subtypes, their efficacy in TNBC has been limited[2][4].
Targeted protein degradation, using technologies such as proteolysis-targeting chimeras (PROTACs) and hydrophobic tagging, offers a novel therapeutic strategy. Unlike inhibitors that merely block the activity of a protein, degraders eliminate the target protein entirely. This can lead to a more profound and sustained biological response and can overcome some mechanisms of inhibitor resistance. Several CDK4/6 degraders are being investigated for their potential in TNBC, with promising pre-clinical results.
This document focuses on LPM3770277, a novel CDK4/6 degrader developed using hydrophobic tagging technology, which has demonstrated significant anti-tumor effects in TNBC models.
Mechanism of Action of LPM3770277
LPM3770277 is a novel CDK4/6 degrader that induces the degradation of CDK4 and CDK6 proteins through a dual mechanism involving both the proteasome and lysosome-promoted autophagy. This dual-pronged attack on CDK4/6 levels leads to a robust and sustained inhibition of the CDK4/6-Rb-E2F signaling pathway.
The canonical CDK4/6-Rb-E2F pathway plays a crucial role in the G1-S phase transition of the cell cycle. In its active state, the CDK4/6-cyclin D complex phosphorylates the retinoblastoma (Rb) protein. This phosphorylation event causes Rb to release the E2F transcription factor, which then activates the transcription of genes necessary for DNA replication and cell cycle progression. By degrading CDK4 and CDK6, LPM3770277 prevents the phosphorylation of Rb, keeping it in its active, E2F-bound state. This leads to a G1 cell cycle arrest and a subsequent inhibition of tumor cell proliferation.
References
- 1. LPM3770277, a Potent Novel CDK4/6 Degrader, Exerts Antitumor Effect Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPM3770277, a Potent Novel CDK4/6 Degrader, Exerts Antitumor Effect Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CDK4 Degrader 1 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, and their inhibition has been a successful therapeutic strategy in certain cancers, particularly ER+/HER2- breast cancer. However, intrinsic and acquired resistance to CDK4/6 inhibitors (CDK4/6i) presents a significant clinical challenge. Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, offers a novel approach to overcome this resistance. CDK4 degraders function by inducing the ubiquitination and subsequent proteasomal degradation of the CDK4 protein, thereby eliminating its kinase-dependent and -independent functions.
These application notes provide a comprehensive overview and detailed protocols for the utilization of CDK4 degrader 1, a representative molecular glue degrader targeting CDK4, in preclinical xenograft mouse models. The information is intended to guide researchers in the design and execution of in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this class of compounds.
Mechanism of Action
CDK4, in complex with Cyclin D, phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, which in turn activates the transcription of genes required for the G1 to S phase transition in the cell cycle. This compound acts as a molecular glue, inducing the degradation of CDK4. This prevents Rb phosphorylation, leading to cell cycle arrest at the G1 phase and subsequent inhibition of tumor cell proliferation.
Signaling Pathway
Caption: CDK4-Rb Signaling Pathway and the Action of this compound.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol describes the subcutaneous implantation of cancer cells to form tumors in immunocompromised mice.
Materials:
-
Cancer cell line of interest (e.g., MCF7 for ER+ breast cancer, HCC1806 for triple-negative breast cancer)
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice, 4-6 weeks old)[1][2]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel or Cultrex BME (optional, can improve tumor take rate)[3]
-
1-cc syringes with 27- or 30-gauge needles[1]
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Ethanol (B145695) and iodine solutions for sterilization
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Culture cells in appropriate medium until they reach 70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer. Assess viability using trypan blue exclusion.[1]
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 3 x 10^6 to 5 x 10^6 cells per 100 µL). Keep on ice.[1][2]
-
-
Animal Preparation and Implantation:
-
Allow mice to acclimatize for at least 3-5 days upon arrival.[1]
-
Anesthetize the mouse.
-
Shave the hair on the flank and sterilize the injection site with ethanol and iodine.
-
Gently draw the cell suspension into a 1-cc syringe.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the lower flank of the mouse.[1]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[1]
-
Randomize mice into treatment groups when tumors reach an average volume of approximately 100-200 mm³.[2]
-
Patient-Derived Xenograft (PDX) Model Establishment
PDX models often better recapitulate the heterogeneity and molecular characteristics of human tumors.[4]
Materials:
-
Fresh human tumor tissue obtained from surgery or biopsy
-
SCID or NSG mice (higher engraftment rates are often observed in SCID mice for the initial passage)[5]
-
Sterile PBS or transport medium
-
Surgical instruments (scalpels, forceps)
-
Anesthetic
-
Tissue adhesive or sutures
Procedure:
-
Tissue Preparation:
-
Implantation:
-
Anesthetize the mouse and prepare the surgical site on the dorsal flank.
-
Make a small incision in the skin.
-
Using forceps, create a subcutaneous pocket and implant a single tumor fragment.
-
Close the incision with tissue adhesive or sutures.
-
-
Monitoring and Passaging:
-
Monitor mice for tumor growth. This can take longer than CDX models (4-10 weeks).[5]
-
When the tumor reaches a substantial size (e.g., 1-1.5 cm in diameter), the mouse can be euthanized, and the tumor harvested.
-
The harvested tumor can be serially passaged into new cohorts of mice for expansion and subsequent drug efficacy studies. It is recommended to use early-passage PDXs (less than 5 passages) for experiments.[5]
-
In Vivo Dosing and Efficacy Evaluation
Materials:
-
This compound (formulated in an appropriate vehicle)
-
Vehicle control (e.g., Sodium carboxymethyl cellulose (B213188) solution)[2]
-
Dosing equipment (e.g., oral gavage needles, syringes for intraperitoneal or intravenous injection)
-
Digital calipers
-
Analytical balance for weighing mice
Procedure:
-
Dosing:
-
Administer this compound to the treatment group at the predetermined dose and schedule (e.g., daily oral gavage).
-
Administer the vehicle solution to the control group using the same schedule and route.
-
-
Monitoring:
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
Observe the mice for any clinical signs of distress or toxicity.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
At the end of the study, euthanize the mice, and collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
-
Pharmacodynamic (PD) Analysis
Materials:
-
Tumor tissue lysates
-
Antibodies for Western blot or IHC (e.g., anti-CDK4, anti-pRb, anti-Rb)
-
Reagents and equipment for Western blotting and/or immunohistochemistry
Procedure:
-
Tissue Processing:
-
Excise tumors at the end of the study (or at specific time points after the last dose) and snap-freeze in liquid nitrogen or fix in formalin.
-
-
Western Blotting:
-
Prepare protein lysates from the frozen tumor samples.
-
Perform Western blotting to assess the levels of CDK4, phosphorylated Rb (pRb), and total Rb. A reduction in CDK4 and pRb levels would indicate target engagement and degradation.[6]
-
-
Immunohistochemistry (IHC):
-
Use formalin-fixed, paraffin-embedded tumor sections to perform IHC staining for CDK4 and other relevant markers. This can provide spatial information on target degradation within the tumor tissue.[2]
-
Data Presentation
In Vitro Activity of Representative CDK4/6 Degraders
| Compound | Target(s) | DC50 (nM) | Cell Line | Reference |
| PROTAC CDK4/6/9 degrader 1 | CDK4, CDK6, CDK9 | 0.71 (CDK4), 0.44 (CDK6), 0.52 (CDK9) | MDA-MB-231 | [7] |
| PROTAC CDK4/6/9 degrader 1 | CDK4, CDK6, CDK9 | 0.79 (CDK4), 0.61 (CDK6), 0.51 (CDK9) | CAL51 | [7] |
| Bifunctional CDK4/6 Degrader | CDK4, CDK6 | 1-100 | MDA-MB-231 | [8] |
| Pal-pom | CDK4, CDK6 | 12.9 (CDK4), 34.1 (CDK6) | - | [9] |
In Vivo Efficacy of Representative CDK4/6 Degraders in Xenograft Models
| Compound | Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| LPM3770277 | HCC1806 Xenograft | 57.9 mg/kg | Superior to abemaciclib | Significant anti-tumor efficacy and lower hematological toxicity compared to abemaciclib. | [2] |
| BTX-9341 | MCF7 Xenograft | Dose-dependent | Dose-dependent TGI, tumor regression at higher doses | More potent than CDK4/6 inhibitors; induced tumor regression. | [6][10] |
| Proof-of-concept CDK4/6 degrader | MCF7 Xenograft | Dose-dependent | Dose-dependent TGI, tumor regression at higher doses | Greater potency compared to ribociclib. | [8] |
| MS140 | JeKo-1 Xenograft | 25 mg/kg, b.i.d. | Not specified | Degraded CDK4/6 in vivo. | [11] |
| MS140 | Colo205 Xenograft | 30 mg/kg, b.i.d. | Not specified | Degraded CDK4/6 in vivo. | [11] |
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a xenograft study using this compound.
Logical Relationship of CDK4 Degradation and Cellular Outcomes
Caption: Causal chain from CDK4 degradation to tumor growth inhibition.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. Frontiers | LPM3770277, a Potent Novel CDK4/6 Degrader, Exerts Antitumor Effect Against Triple-Negative Breast Cancer [frontiersin.org]
- 3. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 4. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 5. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 6. biotheryx.com [biotheryx.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Recent Progress in CDK4/6 Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotheryx.com [biotheryx.com]
- 11. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent CDK4 degrader 1 results
Welcome to the technical support center for CDK4 Degrader 1. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent or no degradation of CDK4 between experiments?
A1: Inconsistent CDK4 degradation can stem from several factors related to experimental conditions, compound integrity, and cellular context. Here are the primary aspects to investigate:
-
Cellular Health and Confluency: The efficiency of the ubiquitin-proteasome system can be affected by cell health, passage number, and confluency.[1] It is crucial to use cells within a consistent, low passage number range and to seed them at a density that avoids both sparse and overly confluent cultures at the time of the experiment.
-
Compound Stability and Potency: The degrader's chemical stability in your specific cell culture medium can impact its effectiveness.[1] Additionally, the formation of a stable ternary complex between CDK4, the degrader, and the E3 ligase is essential for degradation.[1]
-
E3 Ligase Expression: The chosen E3 ligase that the degrader recruits must be sufficiently expressed in the cell line being used.[1] If the ligase levels are too low, degradation will be inefficient.
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes (Degrader-CDK4 or Degrader-E3 ligase) instead of the productive ternary complex, leading to reduced degradation.[1] Performing a wide dose-response curve is essential to identify the optimal concentration for maximal degradation and to check for this bell-shaped curve phenomenon.[1]
To systematically troubleshoot this, please refer to the general troubleshooting workflow below.
Q2: My degrader shows potent CDK4 degradation in one cell line but is inactive in another. What is the underlying issue?
A2: This is a common observation and typically points to cell-line specific differences. Key factors include:
-
E3 Ligase Expression Levels: The E3 ligase recruited by your degrader (e.g., Cereblon or VHL) may not be expressed at sufficient levels in the non-responsive cell line.[1] It is advisable to quantify the E3 ligase expression levels via Western blot or qPCR in your panel of cell lines.
-
Presence of Endogenous Inhibitors: In some cell lines, endogenous inhibitors like p16INK4A can bind to CDK4/6 and prevent the degrader from accessing its target.[2][3][4]
-
Cell Permeability: PROTACs are often large molecules and may have poor cell membrane permeability, which can vary between different cell types.[1][5][6]
-
CDK4/CDK6 Dependency: The cell line's reliance on CDK4 for cell cycle progression can influence the observed effects of degradation.[2][3] Some cell lines might have redundant mechanisms or a stronger dependency on CDK6.
Q3: I'm observing significant cytotoxicity that does not seem to correlate with the level of CDK4 degradation. What could be the cause?
A3: Off-target effects are a known challenge with bifunctional molecules like PROTACs. Here are potential reasons for the disconnect between degradation and cytotoxicity:
-
Off-Target Degradation: The degrader might be causing the degradation of other proteins besides CDK4.[1] This can be assessed using proteome-wide analysis like mass spectrometry.[7][8]
-
Inhibition vs. Degradation: The warhead used in the degrader to bind CDK4 also has inhibitory activity. The observed cytotoxicity might be due to the inhibition of CDK4/6 or other kinases, rather than the degradation of CDK4 itself.[7]
-
E3 Ligase-Mediated Effects: High concentrations of the degrader could sequester the E3 ligase, disrupting the degradation of its natural substrates and leading to toxicity.[9]
To dissect these possibilities, it is crucial to use appropriate controls, such as an inactive epimer of the degrader that binds the target but not the E3 ligase, or vice-versa.[5]
Q4: How can I confirm that the observed phenotype is a direct result of CDK4 degradation?
A4: To ensure the biological outcome is due to the degradation of CDK4, a series of validation experiments are necessary:
-
Time-Course and Dose-Response Analysis: Demonstrate a clear correlation between the extent and duration of CDK4 degradation with the observed phenotype (e.g., cell cycle arrest).[10]
-
Use of Control Compounds:
-
Inactive Epimer Control: Synthesize a version of the degrader where the E3 ligase-binding moiety is modified so it cannot engage the ligase but still binds to CDK4. This control helps differentiate between effects of degradation and mere inhibition.[5]
-
Parent Inhibitor: Compare the effects of the degrader to the parent CDK4 inhibitor (the "warhead" molecule alone).
-
-
Proteasome Inhibition Rescue: Pre-treating cells with a proteasome inhibitor (e.g., Bortezomib or MG132) should block the degradation of CDK4 by your compound.[10][11] If the phenotype is rescued, it strongly suggests it is dependent on proteasomal degradation.
-
CRISPR/Cas9 Knockout: Confirm that the degradation is dependent on the intended E3 ligase by testing the degrader in a cell line where the ligase has been knocked out.[11]
Troubleshooting Workflows & Data
General Troubleshooting Workflow for Inconsistent Degradation
This workflow provides a step-by-step guide to diagnosing and resolving issues with CDK4 degradation experiments.
Caption: A step-by-step workflow for troubleshooting inconsistent CDK4 degradation.
Representative Dose-Response Data
The following table shows hypothetical data from a dose-response experiment in two different cell lines, illustrating how results can vary.
| Concentration (nM) | Jurkat Cells (% CDK4 Remaining) | MDA-MB-231 Cells (% CDK4 Remaining) |
| 0 (Vehicle) | 100% | 100% |
| 1 | 85% | 98% |
| 10 | 40% | 95% |
| 100 | 15% | 88% |
| 1000 | 25% ("Hook Effect") | 85% |
| 10000 | 60% ("Hook Effect") | 82% |
| Calculated DC₅₀ | ~15 nM | >10,000 nM |
| Dₘₐₓ | 85% degradation @ 100 nM | <20% degradation |
This table illustrates potent, concentration-dependent degradation with a hook effect in Jurkat cells, but poor activity in MDA-MB-231 cells, potentially due to low E3 ligase expression.
Key Experimental Protocols
Protocol 1: Western Blotting for CDK4 Degradation
This protocol is used to quantify the amount of CDK4 protein remaining after treatment with the degrader.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a range of concentrations of the CDK4 degrader (e.g., 0, 1, 10, 100, 1000, 10000 nM) for the desired time period (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against CDK4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 2: In-Cell Ubiquitination Assay
This protocol helps to confirm that the degrader induces the ubiquitination of CDK4.
-
Cell Culture and Treatment: Seed and treat cells as described in the Western Blot protocol. Crucially, 1-2 hours before harvesting, add a proteasome inhibitor (e.g., 10 µM MG132) to the media to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells under denaturing conditions to disrupt protein-protein interactions. Use a buffer containing 1% SDS, and heat the lysate at 95°C for 10 minutes.
-
Immunoprecipitation (IP):
-
Dilute the denatured lysate at least 10-fold with a non-denaturing buffer (e.g., RIPA without SDS) to reduce the SDS concentration.
-
Add an antibody specific to CDK4 and incubate overnight at 4°C with rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Perform Western blotting as described above, but probe the membrane with an antibody that recognizes ubiquitin (e.g., P4D1 or FK2). A high-molecular-weight smear or laddering pattern above the CDK4 band indicates polyubiquitination.
-
Signaling Pathway and Mechanism of Action
CDK4/Cyclin D Signaling Pathway
CDK4, in complex with Cyclin D, is a key regulator of the G1-S phase transition in the cell cycle.[12][13][14] It phosphorylates the Retinoblastoma (Rb) protein, leading to the release of E2F transcription factors that drive the expression of genes required for DNA synthesis.[15][16]
Caption: The canonical CDK4/Cyclin D pathway regulating cell cycle progression.
PROTAC Mechanism of Action
This compound is a heterobifunctional PROTAC (Proteolysis Targeting Chimera). It acts as a molecular bridge to induce the proximity of CDK4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK4.
Caption: General mechanism of action for a CDK4-targeting PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. seranovo.com [seranovo.com]
- 7. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. LPM3770277, a Potent Novel CDK4/6 Degrader, Exerts Antitumor Effect Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]
- 14. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing CDK4 Degrader Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CDK4 degraders for maximum degradation efficiency. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a CDK4 degrader and how does it work?
A1: A CDK4 degrader is a molecule designed to specifically target and eliminate Cyclin-Dependent Kinase 4 (CDK4) protein from within the cell. Most CDK4 degraders are Proteolysis Targeting Chimeras (PROTACs). These are bifunctional molecules that consist of a ligand that binds to CDK4, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. By bringing CDK4 and the E3 ligase into close proximity, the degrader facilitates the tagging of CDK4 with ubiquitin, marking it for destruction by the cell's natural protein disposal machinery, the proteasome.[1][2] This targeted degradation approach can offer a more sustained and potent inhibition of CDK4 activity compared to traditional inhibitors.
Q2: What are the critical parameters to determine for optimal CDK4 degradation?
A2: The two most important parameters to determine are:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein (CDK4).
-
Dmax: The maximal percentage of target protein degradation that can be achieved with the degrader.
The experimental goal is to identify a concentration that achieves maximal degradation (at or near Dmax) with minimal off-target effects or cytotoxicity.
Q3: What is the "hook effect" and how can it be avoided?
A3: The "hook effect" is a phenomenon observed in experiments with bifunctional molecules like PROTACs where the efficiency of target protein degradation decreases at very high concentrations.[3][4] This occurs because at excessive concentrations, the degrader is more likely to form binary complexes (either with CDK4 alone or the E3 ligase alone) rather than the productive ternary complex (CDK4-degrader-E3 ligase) required for degradation. To avoid the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve if the hook effect is present.[3]
Q4: How long should I treat my cells with the CDK4 degrader?
A4: The optimal treatment time can vary depending on the specific degrader, the cell line, and the turnover rate of the CDK4 protein. It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 16, 24, and 48 hours) to determine the time point at which maximum degradation occurs. Some degraders can achieve significant degradation within a few hours.
Q5: Why am I not observing any CDK4 degradation?
A5: Several factors could contribute to a lack of degradation:
-
Suboptimal Concentration or Time: The concentration of the degrader may be too low, or the treatment time may be too short.
-
Cell Line Specifics: The cell line you are using may have low expression levels of the specific E3 ligase that your degrader is designed to recruit.
-
Compound Instability or Permeability: The degrader molecule may be unstable in your cell culture medium or may have poor cell permeability.
-
Inactive Compound: Ensure the degrader is properly stored and handled to maintain its activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No CDK4 Degradation | 1. Suboptimal degrader concentration. 2. Inadequate treatment duration. 3. Low expression of the required E3 ligase in the cell line. 4. Poor cell permeability of the degrader. | 1. Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 2 to 48 hours). 3. Verify the expression of the relevant E3 ligase (e.g., CRBN, VHL) in your cell line using Western blot or qPCR. 4. If possible, use a more permeable analog of the degrader or a different cell line. |
| High Cell Toxicity | 1. The degrader concentration is too high, leading to off-target effects. 2. The vehicle (e.g., DMSO) concentration is toxic to the cells. | 1. Lower the degrader concentration. Determine the IC50 for cell viability and use concentrations below this value. 2. Ensure the final vehicle concentration is non-toxic (typically ≤ 0.1% for DMSO). |
| "Hook Effect" Observed | Excessive degrader concentration leads to the formation of non-productive binary complexes. | Use lower concentrations of the degrader. The optimal concentration is often in the nanomolar to low micromolar range. |
| Inconsistent Results | 1. Variations in cell confluency or passage number. 2. Inconsistent preparation of degrader dilutions. | 1. Standardize cell seeding density and use cells within a consistent and low passage number range. 2. Prepare fresh dilutions from a validated stock solution for each experiment. |
| CDK4 Levels Recover Quickly After Washout | The degrader has a short cellular residence time or the synthesis rate of new CDK4 is high. | This is expected for degraders. To assess the duration of degradation, perform a washout experiment where the degrader is removed and protein levels are monitored over time. |
Experimental Protocols
Protocol 1: Dose-Response Determination of CDK4 Degradation by Western Blot
This protocol outlines the steps to determine the DC50 and Dmax of a CDK4 degrader.
Materials:
-
CDK4 degrader compound
-
Appropriate cell line (e.g., MDA-MB-231, Jurkat)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK4, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence detection
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the CDK4 degrader (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK4 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the primary anti-loading control antibody.
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the CDK4 band intensity to the loading control.
-
Plot the percentage of CDK4 degradation relative to the vehicle control against the log of the degrader concentration to determine the DC50 and Dmax.
-
Protocol 2: Time-Course of CDK4 Degradation
This protocol is used to determine the optimal treatment duration for CDK4 degradation.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Treatment: Treat cells with the CDK4 degrader at a fixed concentration (e.g., the concentration that gives Dmax from Protocol 1).
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours) after treatment.
-
Analysis: Perform Western blot analysis as described in Protocol 1 to determine the level of CDK4 at each time point.
-
Data Analysis: Plot the normalized CDK4 levels against the treatment time to identify the point of maximum degradation.
Quantitative Data Summary
The following tables summarize representative data for CDK4/6 degraders from published studies. Note that DC50 and Dmax values are highly dependent on the specific degrader, cell line, and experimental conditions.
Table 1: Dose-Response Data for CDK4/6 Degraders
| Degrader | Cell Line | Treatment Time | DC50 (CDK4) | DC50 (CDK6) | Dmax (CDK4) | Dmax (CDK6) |
| Compound 7f | Jurkat | 8 hours | 10.5 nM | 2.5 nM | Not Reported | Not Reported |
| Pal-pom (98) | Not Specified | 18 hours | 12.9 nM | 34.1 nM | Not Reported | Not Reported |
| Compound 22 | HCT116 | 24 hours | > 1 µM | > 1 µM | ~20% | ~25% |
| Compound A4 | MDA-MB-231 | Not Specified | Concentration-dependent | Concentration-dependent | Not Reported | Not Reported |
Table 2: Time-Course Data for CDK4/6 Degraders
| Degrader | Cell Line | Concentration | Time for Max Degradation (CDK4) | Time for Max Degradation (CDK6) |
| LPM3770277 | TNBC cells | 2 µM | 72 hours | 72 hours |
| Palbociclib-based PROTAC (97) | Not Specified | 0.5 µM | Not degraded | 8 hours |
| Compound A4 | MDA-MB-231 | Not Specified | Time-dependent | Time-dependent |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: The CDK4 signaling pathway illustrating the regulation of the G1-S cell cycle transition.
Caption: Mechanism of action of a CDK4 degrader via the Ubiquitin-Proteasome System.
Caption: A logical workflow for optimizing CDK4 degrader concentration and treatment time.
References
Navigating the Challenges of CDK4 Degrader Solubility: A Technical Support Center
For researchers and drug development professionals working with CDK4 degraders, ensuring compound solubility is a critical step for obtaining reliable and reproducible experimental results. Poor solubility can lead to a cascade of issues, from inaccurate dosing and precipitation in cell culture media to inconsistent outcomes in downstream assays. This technical support center provides a comprehensive resource with troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments with CDK4 degraders.
Frequently Asked Questions (FAQs)
Q1: My CDK4 degrader precipitated out of solution when I diluted my DMSO stock in aqueous buffer/media. What should I do?
A1: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly transferred to an aqueous environment where it is less soluble.
Troubleshooting Steps:
-
Reduce the Final Concentration: The intended concentration may exceed the aqueous solubility limit of the degrader. Try using a lower final concentration.
-
Optimize the Dilution Method: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in your cell culture media (e.g., a 1:10 dilution). Then, further dilute this intermediate stock to your final working concentration. This gradual change in solvent polarity can help maintain solubility.
-
Pre-warm the Media: Adding the compound to cold media can decrease its solubility. Always use media pre-warmed to 37°C.[1]
-
Increase the Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated and can help maintain compound solubility. However, it is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
Q2: I am observing inconsistent results in my cell viability assays with my CDK4 degrader. Could this be related to solubility?
A2: Yes, inconsistent results in cell viability assays are often linked to poor compound solubility. If the degrader is not fully dissolved, the actual concentration your cells are exposed to will vary between wells and experiments, leading to high variability in your data.
Troubleshooting Steps:
-
Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation (cloudiness or visible particles).
-
Perform a Solubility Test: Before starting your cell-based assays, determine the kinetic solubility of your degrader in the specific cell culture medium you are using. This will help you identify the maximum concentration at which the compound remains soluble.
-
Consider the "Hook Effect": For PROTACs, high concentrations can sometimes lead to the formation of unproductive binary complexes instead of the desired ternary complex, resulting in reduced degradation and a weaker biological effect. Testing a wider range of concentrations, including lower ones, can help identify the optimal working concentration.
-
Assay Choice: Be mindful that some formulation excipients used to improve solubility can interfere with certain cell viability assays. For example, some excipients may have their own cytotoxic effects or interfere with the reagents used in assays like the MTT assay. It is advisable to run controls with the excipients alone to assess their impact.[2]
Q3: My Western blot results show inconsistent CDK4 degradation. How can I troubleshoot this?
A3: Inconsistent Western blot results can also stem from solubility issues. If the degrader precipitates, the effective concentration will be lower than intended, leading to variable degradation of the target protein.
Troubleshooting Steps:
-
Ensure Complete Solubilization: Before treating your cells, ensure your CDK4 degrader is fully dissolved in the culture medium. Follow the troubleshooting steps outlined in Q1.
-
Optimize Lysis Buffer: If you suspect your degrader is causing protein aggregation, ensure your lysis buffer contains sufficient detergents (e.g., SDS) to solubilize proteins effectively.
-
Proteasome Inhibitor Control: To confirm that the observed decrease in CDK4 levels is due to proteasomal degradation (the intended mechanism for many degraders), include a control where cells are co-treated with your CDK4 degrader and a proteasome inhibitor (e.g., MG132). If the degradation is blocked, it confirms a proteasome-dependent mechanism.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes. This will help you differentiate between true variations in CDK4 levels and inconsistencies in sample loading.
Troubleshooting Guides & Experimental Protocols
Assessing and Improving CDK4 Degrader Solubility
Poor solubility is a common characteristic of PROTACs and other large, hydrophobic small molecules. The following protocols provide methods for assessing and improving the solubility of your CDK4 degrader.
Diagram: Logical Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues with CDK4 degraders.
Quantitative Data: Solubility of CDK4/6 Inhibitors and a CDK4 Degrader
| Compound | Solvent | Solubility | Reference |
| Palbociclib HCl | Water | ≥ 24.2 mg/mL | [3] |
| DMSO | ≥ 2.4 mg/mL | ||
| Ethanol | ≥ 2.79 mg/mL (with sonication and warming) | ||
| Ribociclib | Water (pH 2.0) | Up to 200 mg/mL | |
| Water (pH 7.5) | Decreased solubility with increasing pH | ||
| DMSO | Mole fraction solubility: 5.00 x 10⁻³ at 313.2 K | ||
| Ethanol | Mole fraction solubility: 1.37 x 10⁻³ at 313.2 K | ||
| CDK4 degrader 1 | DMSO | 25 mg/mL (with sonication and warming to 60°C) | |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | ||
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL |
Experimental Protocol: Kinetic Solubility Assay (Shake-Flask Method)
This protocol provides a general method for determining the kinetic solubility of a CDK4 degrader in an aqueous buffer.
Materials:
-
CDK4 degrader powder
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Shaker/vortexer
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the CDK4 degrader in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.
-
Prepare Serial Dilutions: Prepare a series of dilutions of the DMSO stock solution in DMSO.
-
Incubation: Add a small, fixed volume of each DMSO dilution to a separate microcentrifuge tube containing a known volume of PBS (e.g., 2 µL of DMSO stock to 198 µL of PBS). The final DMSO concentration should be kept low (e.g., 1%).
-
Equilibration: Shake the tubes vigorously for 1-2 hours at room temperature to allow for equilibration.
-
Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitated compound.
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved CDK4 degrader using a validated HPLC-UV or LC-MS/MS method.
-
Calculation: The measured concentration in the supernatant represents the kinetic solubility of the compound under the tested conditions.
Formulation Strategies for Poorly Soluble CDK4 Degraders
For highly hydrophobic CDK4 degraders, simple dilution in DMSO may not be sufficient. The following formulation strategies can be employed to improve solubility for in vitro experiments.
Diagram: Formulation Strategies for Hydrophobic Compounds
Caption: Overview of formulation strategies to enhance the solubility of CDK4 degraders.
Experimental Protocol: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a stock solution using a co-solvent system to improve the solubility of a hydrophobic CDK4 degrader for in vitro studies.
Materials:
-
CDK4 degrader powder
-
Anhydrous DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare Concentrated Stock in DMSO: Dissolve the CDK4 degrader in 100% DMSO to create a high-concentration stock solution (e.g., 25 mg/mL).
-
Prepare Co-solvent Mixture: In a sterile tube, add the following solvents sequentially, mixing thoroughly after each addition:
-
10% DMSO (from your concentrated stock)
-
40% PEG300
-
5% Tween-80
-
45% Saline For example, to make 1 mL of the final formulation, add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline and mix until the solution is clear.
-
-
Storage and Use: This co-solvent stock solution can then be further diluted in cell culture media for your experiments. Always prepare fresh working solutions and include a vehicle control containing the same final concentration of the co-solvent mixture.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. This protocol describes a simple kneading method for preparing a cyclodextrin inclusion complex.
Materials:
-
CDK4 degrader powder
-
β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water mixture (1:1 v/v)
-
Mortar and pestle
-
Oven
Procedure:
-
Weigh Components: Weigh out the CDK4 degrader and cyclodextrin in a desired molar ratio (e.g., 1:1 or 1:2).
-
Form a Paste: Place the cyclodextrin in the mortar and add a small amount of the ethanol-water mixture to form a paste.
-
Incorporate the Degrader: Gradually add the CDK4 degrader powder to the cyclodextrin paste while continuously kneading with the pestle.
-
Knead: Knead the mixture for 30-60 minutes. Add small amounts of the solvent mixture as needed to maintain a paste-like consistency.
-
Dry the Complex: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize and Store: Pulverize the dried complex into a fine powder using the mortar and pestle and store it in a desiccator. The resulting powder can be dissolved in aqueous buffers or cell culture media for experiments.
Downstream Experimental Protocols
Once you have a soluble preparation of your CDK4 degrader, you can proceed with your downstream experiments. The following are detailed protocols for common assays used to evaluate CDK4 degraders.
Diagram: Experimental Workflow for Evaluating a CDK4 Degrader
References
Technical Support Center: Interpreting Unexpected Results in CDK4 Degrader Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CDK4 degraders, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I not observing any degradation of CDK4 with my degrader?
There are several potential reasons why your CDK4 degrader may not be effective in your assay. These can be broadly categorized into issues with the compound itself, the cellular context, or the experimental setup.
Possible Causes and Troubleshooting Steps:
-
Compound-Related Issues:
-
Poor Cell Permeability: Degraders, particularly PROTACs, are often large molecules and may not efficiently cross the cell membrane.
-
Troubleshooting:
-
Conduct permeability assays to assess cell entry.
-
Use cellular target engagement assays like NanoBRET™ to confirm intracellular target binding.[1]
-
-
-
Compound Instability or Degradation: The degrader may be unstable in your experimental conditions (e.g., cell culture media).
-
Troubleshooting:
-
Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[2]
-
Consider replenishing the compound during long-term experiments.
-
-
-
-
Cellular Context:
-
Low E3 Ligase Expression: The E3 ligase recruited by your degrader (e.g., Cereblon or VHL) must be sufficiently expressed in your cell line.
-
Troubleshooting:
-
Confirm the expression of the relevant E3 ligase using Western blot or qPCR.[2]
-
-
-
Target Protein Conformation: In some resistant cell lines, CDK6 (often co-targeted with CDK4) can adopt a conformation that prevents degrader binding.[3] This may also apply to CDK4 in certain contexts.
-
Troubleshooting:
-
Use cell lines with known sensitivity to CDK4/6 inhibitors or degraders as positive controls.
-
-
-
Presence of Endogenous Inhibitors: High levels of endogenous inhibitors like p16INK4A can sequester CDK4 and prevent degrader binding.[4]
-
Troubleshooting:
-
Assess the expression levels of relevant CDK inhibitors in your cell model.
-
-
-
-
Experimental Setup:
-
Incorrect Concentration Range: The optimal concentration for degradation may be narrow and you might be using a concentration that is too high or too low.
-
Troubleshooting:
-
Perform a wide dose-response experiment to identify the optimal concentration.
-
-
-
FAQ 2: My dose-response curve for CDK4 degradation shows a "hook effect." What does this mean and how can I address it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC degrader, resulting in a bell-shaped dose-response curve. This occurs because at excessive concentrations, the PROTAC can form non-productive binary complexes with either the target protein (CDK4) or the E3 ligase, which compete with the formation of the productive ternary complex required for degradation.
Troubleshooting Strategies:
-
Optimize Concentration: Perform a detailed dose-response curve with a wider range of concentrations, especially including lower concentrations, to fully characterize the bell shape and identify the optimal degradation concentration (DC50) and the maximal degradation (Dmax).
-
Time-Course Experiment: Analyze degradation at multiple time points to understand the kinetics. The hook effect can be time-dependent.
-
Ternary Complex Formation Assays: Use biophysical or cellular assays (e.g., NanoBRET™, FRET, AlphaLISA) to measure the formation of the CDK4-degrader-E3 ligase ternary complex. This can help correlate the hook effect with reduced ternary complex formation at high concentrations.
FAQ 3: I see CDK4 degradation, but there is no effect on cell viability. Why is there a discrepancy?
A disconnect between target degradation and cell viability is a common observation and can be due to several factors.
Possible Explanations and Next Steps:
-
Cell Line Dependency: The cell line you are using may not be dependent on CDK4 for survival and proliferation.
-
Next Steps:
-
Use a panel of cell lines with known dependencies on the CDK4/6 pathway.
-
Confirm the expression of downstream pathway components like Retinoblastoma (Rb) protein.
-
-
-
Kinetic Mismatch: The kinetics of CDK4 degradation may not align with the timing of your viability assay. Significant time may be required after degradation for a phenotypic effect to manifest.
-
Next Steps:
-
Perform a time-course experiment, assessing both CDK4 levels and cell viability at multiple time points (e.g., 24, 48, 72 hours).
-
-
-
Off-Target Effects: Some degraders can have off-target effects that may confound the cell viability results. For instance, some palbociclib-based degraders also degrade Ikaros (IKZF1) and Aiolos (IKZF3).
-
Next Steps:
-
Perform unbiased proteomics to identify other proteins that are degraded by your compound.
-
Use a non-degrading control compound (e.g., one with a mutated E3 ligase ligand) to distinguish between on-target and off-target effects.
-
-
-
Cytostatic vs. Cytotoxic Effects: CDK4 inhibition or degradation is expected to cause cell cycle arrest (a cytostatic effect) rather than immediate cell death (a cytotoxic effect).
-
Next Steps:
-
Use assays that measure cell proliferation (e.g., IncuCyte analysis) or cell cycle distribution (e.g., flow cytometry with propidium (B1200493) iodide staining) in addition to metabolic viability assays (e.g., MTT, CellTiter-Glo®).
-
-
Troubleshooting Guides
Guide 1: Troubleshooting Western Blots for CDK4 Degradation
Problem: Weak or No CDK4 Signal
| Possible Cause | Troubleshooting Steps |
| Low Protein Concentration | Increase the amount of protein loaded per well (20-40 µg of total cell lysate is a good starting point). |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer. |
| Suboptimal Antibody Concentration | Titrate the primary antibody concentration to find the optimal dilution. |
| Antibody Inactivity | Ensure the primary antibody is validated for Western blotting and stored correctly. Use a new aliquot if necessary. |
| Insufficient Exposure | Increase the exposure time or use a more sensitive ECL substrate. |
Problem: High Background
| Possible Cause | Troubleshooting Steps |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk). |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations. |
Problem: Non-Specific Bands
| Possible Cause | Troubleshooting Steps |
| Antibody Cross-Reactivity | Use a more specific primary antibody. Check the antibody datasheet for known cross-reactivities. |
| Protein Overload | Reduce the amount of protein loaded onto the gel. |
| Sample Degradation | Prepare fresh lysates and always include protease and phosphatase inhibitors. |
Guide 2: Troubleshooting Cell Viability Assays
Problem: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps. Avoid using the outer wells of the plate, which are prone to evaporation. |
| Compound Precipitation | Visually inspect the wells for precipitate after adding the degrader. If solubility is an issue, consider pre-diluting in a small volume of media before adding to the wells. |
| Edge Effects | To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells. |
Problem: Inconsistent Dose-Response Curves
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh serial dilutions for each experiment. |
| Cell Health | Ensure cells are in the exponential growth phase and have uniform viability before treatment. |
| Assay Choice | Consider if a metabolic assay (e.g., MTT, MTS) is appropriate for a cytostatic compound. You may need to use a proliferation or cell counting-based assay. |
Experimental Protocols
Protocol 1: Western Blotting for CDK4 Degradation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK4 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Protocol 2: Immunoprecipitation of CDK4
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.
-
Clear the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-CDK4 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting.
-
Protocol 3: Cell Viability (CellTiter-Glo®) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the CDK4 degrader.
-
Treat the cells and include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Signaling Pathways and Experimental Workflows
Caption: Simplified CDK4/Cyclin D signaling pathway regulating the G1/S cell cycle transition.
Caption: General mechanism of action for a PROTAC-based CDK4 degrader.
Caption: A logical workflow for troubleshooting unexpected results in CDK4 degrader assays.
References
Technical Support Center: Optimizing CDK4 Degrader 1 Stability
Welcome to the technical support center for CDK4 degrader 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common stability issues encountered during experiments. Below you will find troubleshooting guides and frequently asked questions to help you improve the stability of this compound in solution and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is stability a concern?
A1: "this compound" can refer to several molecules designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.[1][2] These are often developed as potential cancer therapeutics. A prominent example is "PROTAC CDK4/6/9 degrader 1," a Proteolysis Targeting Chimera (PROTAC) that also targets CDK6 and CDK9.[3][4] Another compound is "this compound (ML 1–71)," which functions as a molecular glue.[5]
Stability is a major concern for these molecules, particularly for PROTACs, due to their large molecular weight and complex structures that often violate traditional "rule of 5" guidelines for drug-likeness. These characteristics can lead to poor solubility, aggregation, and susceptibility to chemical and metabolic degradation, which can significantly impact experimental reproducibility and therapeutic efficacy.
Q2: My this compound is precipitating in my aqueous buffer/cell culture medium. What should I do?
A2: Precipitation is a common issue stemming from the poor aqueous solubility of many degraders. Here are several strategies to address this:
-
Optimize Solvent System: While DMSO is a common solvent for initial stock solutions, minimizing the final concentration in your aqueous medium is crucial (typically <1%). Consider using a co-solvent system if solubility remains an issue.
-
Formulation Strategies: For preclinical studies, more advanced formulation techniques can be employed, such as the use of surfactants, solubilizers, or creating amorphous solid dispersions.
-
pH Adjustment: The solubility of your degrader may be pH-dependent. Experimenting with different pH values for your buffer system could improve solubility.
-
Sonication: Gentle sonication can sometimes help to dissolve small aggregates and improve solubility.
Q3: I'm observing inconsistent results in my cell-based assays. Could this be related to the stability of the degrader?
A3: Yes, inconsistent results are a hallmark of compound instability. Degradation of the molecule over the course of the experiment will lead to a decrease in the effective concentration, resulting in poor reproducibility. It is recommended to assess the stability of your degrader under your specific experimental conditions (e.g., in cell culture media at 37°C over time).
Q4: How can I improve the metabolic stability of my CDK4 degrader?
A4: The linker region of PROTACs is often a primary site of metabolic degradation. Strategies to enhance metabolic stability include:
-
Linker Modification: Changing the length, composition, and anchor points of the linker can significantly impact metabolic stability. The use of cyclic linkers or the incorporation of metabolically stable moieties can be beneficial.
-
Prodrug Strategy: A prodrug approach can be used to mask metabolically labile functional groups, which are then cleaved in vivo to release the active degrader.
Troubleshooting Guide: Common Stability Issues
This guide provides a structured approach to identifying and resolving common stability problems with this compound.
| Issue | Possible Causes | Recommended Actions |
| Precipitation in Aqueous Solution | Poor aqueous solubility, aggregation. | - Lower final DMSO concentration.- Use a co-solvent system.- Test different buffer pH values.- Employ gentle sonication.- Consider advanced formulation with surfactants or solubilizers. |
| Inconsistent Cellular Activity | Chemical or metabolic degradation in media. | - Perform a time-course stability study in your specific cell culture media.- Prepare fresh solutions for each experiment.- Store stock solutions appropriately (-80°C for long-term). |
| Loss of Activity Over Time | Hydrolysis of the linker or other functional groups, epimerization of chiral centers. | - Assess chemical stability at different pH and temperatures.- If using a thalidomide-based E3 ligase recruiter, be aware of potential instability of the chiral center in solution. |
| High Background in Biophysical Assays | Aggregation of the degrader. | - Use dynamic light scattering (DLS) to check for aggregates.- Include detergents like Tween-20 or Triton X-100 in your assay buffer (check for compatibility). |
Experimental Protocols
Protocol 1: Assessing Aqueous Kinetic Solubility
-
Objective: To determine the solubility of this compound in an aqueous buffer over time.
-
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Spike the stock solution into the aqueous buffer of choice (e.g., PBS, pH 7.4) to a final concentration exceeding the expected solubility.
-
Incubate the solution at a controlled temperature (e.g., 25°C or 37°C) with gentle agitation.
-
At various time points (e.g., 1, 4, 24 hours), take an aliquot and remove any precipitated material by centrifugation or filtration.
-
Quantify the concentration of the soluble degrader in the supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS.
-
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Objective: To evaluate the susceptibility of this compound to metabolic degradation by liver enzymes.
-
Methodology:
-
Preparation: Prepare working solutions of the CDK4 degrader and control compounds in a suitable buffer. The final organic solvent concentration should be low (e.g., <1%).
-
Incubation: Pre-warm a mixture of HLM and phosphate (B84403) buffer at 37°C. Initiate the metabolic reaction by adding an NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile (B52724) with an internal standard.
-
Sample Preparation: Vortex the samples and centrifuge to precipitate the proteins. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining concentration of the parent CDK4 degrader at each time point using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life by plotting the natural logarithm of the percentage of the remaining degrader versus time.
-
Visual Diagrams
Caption: A logical workflow for troubleshooting stability issues with this compound.
Caption: Key strategies for improving the in-solution stability of this compound.
References
Technical Support Center: Minimizing Cytotoxicity of CDK4 Degrader 1 in Control Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of CDK4 degrader 1 in control (non-cancerous) cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional molecule, likely a Proteolysis Targeting Chimera (PROTAC), designed to selectively target Cyclin-Dependent Kinase 4 (CDK4) for degradation. It consists of three components: a ligand that binds to CDK4, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing CDK4 and the E3 ligase into close proximity, the degrader facilitates the ubiquitination of CDK4, marking it for destruction by the proteasome. This targeted degradation of CDK4 is intended to induce cell cycle arrest, particularly in cancer cells that are highly dependent on CDK4 activity for proliferation.
Q2: Why am I observing cytotoxicity in my control cells treated with this compound?
A2: Cytotoxicity in control cells can arise from several factors:
-
On-target toxicity: While cancer cells are often more reliant on CDK4 for proliferation, normal cells also require CDK4 for cell cycle progression. Degrading CDK4 in healthy cells can lead to cell cycle arrest and, in some cases, apoptosis.
-
Off-target toxicity: The degrader molecule may bind to and degrade proteins other than CDK4. This can occur if the CDK4-binding ligand or the E3 ligase-recruiting ligand has affinity for other proteins.
-
Ligand-specific effects: The individual ligands of the degrader may have inherent cytotoxic activity independent of their role in protein degradation.
-
Compound-related issues: Impurities from the synthesis of the degrader or degradation of the compound in the cell culture medium can also contribute to cytotoxicity.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
A3: A series of control experiments can help distinguish between on-target and off-target effects. See the troubleshooting guide below for a detailed workflow. Key experiments include using an inactive epimer of the degrader that cannot recruit the E3 ligase, testing the individual ligands separately, and using cell lines with CDK4 knocked out or knocked down.
Q4: What are some general strategies to minimize the cytotoxicity of this compound in control cells?
A4: Several strategies can be employed to improve the therapeutic window of your CDK4 degrader:
-
Optimize the degrader's structure: Modifying the linker length and composition can alter the ternary complex formation and improve selectivity for CDK4.
-
Utilize a tissue-specific E3 ligase: If the chosen E3 ligase is more highly expressed in cancer cells compared to normal tissues, it can lead to more selective degradation of the target protein in the tumor.
-
Employ advanced delivery systems: Antibody-drug conjugates (ADCs) or nanoparticle-based delivery systems can be used to specifically target the degrader to cancer cells, thereby reducing its exposure to healthy tissues.[1][2]
-
Dose optimization: Carefully titrating the concentration of the degrader to the lowest effective dose can help minimize toxicity in control cells while still achieving the desired effect in cancer cells.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Control Cell Lines
This guide provides a step-by-step approach to troubleshooting and identifying the source of unexpected cytotoxicity in your control cells.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Data Presentation: Hypothetical Troubleshooting Data
The following table presents hypothetical data from control experiments designed to dissect the source of cytotoxicity.
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) | CDK4 Degradation (%) | Interpretation |
| This compound | Normal Fibroblasts | 1 | 55 | 85 | Cytotoxicity correlates with degradation. |
| Inactive Epimer | Normal Fibroblasts | 1 | 95 | 5 | Cytotoxicity is dependent on E3 ligase engagement. |
| CDK4 Ligand Alone | Normal Fibroblasts | 1 | 98 | 0 | The CDK4-binding ligand is not inherently toxic. |
| E3 Ligase Ligand Alone | Normal Fibroblasts | 1 | 97 | 0 | The E3 ligase-binding ligand is not inherently toxic. |
| This compound + MG132 | Normal Fibroblasts | 1 | 90 | 10 | Cytotoxicity is proteasome-dependent. |
| This compound | CDK4 KO Fibroblasts | 1 | 92 | N/A | Cytotoxicity is dependent on the presence of CDK4. Strong evidence for on-target effect. |
Issue 2: Poor Correlation Between CDK4 Degradation and Cytotoxicity
This guide addresses the scenario where you observe efficient CDK4 degradation but minimal or no cytotoxicity in your control cells, or vice-versa.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor correlation between degradation and cytotoxicity.
Data Presentation: Illustrative IC50 and DC50 Data
The following table provides illustrative data on the half-maximal inhibitory concentration (IC50) for cytotoxicity and the half-maximal degradation concentration (DC50) for CDK4.
| Cell Line | Description | This compound IC50 (µM) | This compound DC50 (nM) | Interpretation |
| MCF-7 | Breast Cancer (ER+) | 0.5 | 50 | High sensitivity to CDK4 degradation. |
| HCT116 | Colon Cancer | 1.2 | 75 | Moderate sensitivity. |
| BJ-5ta | Normal Fibroblasts | > 10 | 100 | Low sensitivity to cytotoxicity despite efficient degradation, indicating a good therapeutic window. |
| IMR-90 | Normal Lung Fibroblasts | > 10 | 120 | Similar to BJ-5ta, suggesting on-target degradation with minimal off-target effects in these normal cells. |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxicity of this compound.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the degrader to the wells. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-only control.
Protocol 2: CDK4 Degradation Assessment by Western Blot
This protocol details the procedure for quantifying the degradation of CDK4.
Materials:
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK4 and anti-loading control, e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to normalize the data.
Signaling Pathway and Experimental Workflow Diagrams
CDK4 Signaling Pathway
Caption: The CDK4 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Cytotoxicity and Degradation Assessment
Caption: A general experimental workflow for assessing cytotoxicity and protein degradation.
References
Technical Support Center: CDK4 Degradation Experiments
Welcome to the technical support center for CDK4 degradation experiments. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and pitfalls encountered when studying the degradation of Cyclin-Dependent Kinase 4 (CDK4). Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular pathways responsible for CDK4 degradation?
A1: CDK4 protein levels are primarily regulated through two major degradation pathways:
-
The Ubiquitin-Proteasome System (UPS): This is the most well-documented pathway for CDK4 degradation.[1] It involves the tagging of CDK4 with ubiquitin molecules, which marks it for destruction by the proteasome. Several E3 ubiquitin ligases, such as the Anaphase-Promoting Complex/Cyclosome (APC/C), are known to mediate this process.[2][3][4] The formation of ubiquitin-CDK4 conjugates is a key step that precedes proteasomal degradation.[5]
-
The Autophagy-Lysosome Pathway: Recent evidence has identified autophagy as another significant pathway for CDK4 degradation.[6][7] This process involves the sequestration of cellular components, including CDK4, into autophagosomes, which then fuse with lysosomes for degradation.[6][8] This pathway can be particularly relevant in the context of certain cancer therapies.[9]
Q2: My Western blot for CDK4 shows multiple bands. How should I interpret this?
A2: Observing multiple bands for CDK4 on a Western blot is a common issue. Several factors can contribute to this:
-
Protein Isoforms: CDK4 may be expressed as multiple protein isoforms of different molecular weights.[10]
-
Post-Translational Modifications (PTMs): Phosphorylation can alter the migration of CDK4 on an SDS-PAGE gel, leading to the appearance of multiple bands.[10]
-
Antibody Specificity: The antibody used may be recognizing non-specific proteins. It is crucial to use a well-validated antibody and to check the manufacturer's datasheet for information on expected band sizes and potential cross-reactivity.
-
Protein Degradation Products: The lower molecular weight bands could represent degradation products of CDK4.
To troubleshoot this, consider using phospho-specific antibodies to identify phosphorylated forms of CDK4.[11] Additionally, comparing your results with a positive control lysate from cells known to express high levels of CDK4 can be helpful.[12]
Q3: I am not observing CDK4 degradation after treating cells with a proteasome inhibitor like MG132. What could be the reason?
A3: If a proteasome inhibitor fails to block CDK4 degradation, it could suggest that a different degradation pathway is involved. For instance, the autophagy-lysosome pathway may be responsible for the degradation of CDK4 in your specific experimental context.[6] To investigate this, you can use autophagy inhibitors such as chloroquine (B1663885) (CQ) or 3-methyladenine (B1666300) (3-MA).[6] It is also important to ensure that the proteasome inhibitor is used at an effective concentration and for a sufficient duration to block proteasome activity. For example, a concentration of 10 μM MG132 for 1 hour prior to and during the experiment has been shown to be effective in some cell lines.[6]
Troubleshooting Guide for PROTAC-Mediated CDK4 Degradation
Proteolysis-targeting chimeras (PROTACs) are powerful tools for inducing the degradation of specific proteins like CDK4.[13] However, their application can present unique challenges.
Q4: My CDK4-targeting PROTAC is not inducing degradation. What are the potential causes and solutions?
A4: A lack of degradation with a PROTAC can stem from several factors. Here is a systematic approach to troubleshooting this issue:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Cell Permeability | PROTACs are large molecules and may not efficiently cross the cell membrane to reach their intracellular target.[14][15] | 1. Optimize the physicochemical properties of the PROTAC linker. 2. Confirm target engagement within the cell using techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET.[14] |
| Inefficient Ternary Complex Formation | The PROTAC must bring together CDK4 and an E3 ligase to form a stable ternary complex for ubiquitination to occur.[16] | 1. Confirm that the chosen E3 ligase (e.g., Cereblon, VHL) is expressed in your cell line.[16] 2. Perform biophysical assays (e.g., TR-FRET, SPR) to measure ternary complex formation.[14] |
| Non-productive Ubiquitination | A ternary complex may form, but its geometry might not be optimal for the E3 ligase to transfer ubiquitin to CDK4.[14] | 1. Conduct an in-cell or in vitro ubiquitination assay to check for CDK4 ubiquitination. 2. If no ubiquitination is observed, redesigning the PROTAC linker may be necessary.[14] |
| PROTAC Instability | The PROTAC compound may be unstable in the cell culture medium. | Assess the stability of your PROTAC in the experimental media over time. |
Q5: I am observing a "hook effect" with my PROTAC, where higher concentrations lead to less degradation. Why does this happen and how can I avoid it?
A5: The "hook effect" is a known phenomenon in PROTAC experiments.[14][16] It occurs at high PROTAC concentrations where the PROTAC molecules are more likely to form binary complexes (PROTAC-CDK4 or PROTAC-E3 ligase) instead of the productive ternary complex (CDK4-PROTAC-E3 ligase) required for degradation.[14]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: Test a broad range of PROTAC concentrations to identify the optimal range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[14][16]
-
Use Lower Concentrations: Focus on nanomolar to low micromolar concentrations to find the "sweet spot" for maximal degradation.[14]
Q6: How can I be sure that the observed effect is due to CDK4 degradation and not just inhibition of its kinase activity?
A6: This is a critical control in PROTAC experiments. To differentiate between degradation and inhibition, you can:
-
Use a Non-degrading Control: Synthesize a control molecule that is structurally similar to your PROTAC but lacks the E3 ligase-binding moiety. This will inhibit CDK4 but not induce its degradation.
-
Washout Experiment: After treating cells with the PROTAC, wash it out and monitor CDK4 levels over time. If the effect is due to degradation, you should observe a recovery of CDK4 protein levels as new protein is synthesized.[17]
-
Confirm CRBN/VHL Dependence: Perform the experiment in cells where the relevant E3 ligase (e.g., CRBN) has been knocked out. A true degrader will not be effective in these cells.[18]
Quantitative Data Summary
The following table provides examples of half-maximal degradation concentrations (DC50) for some CDK4/6 PROTACs in different cell lines. Note that these values can vary depending on the specific PROTAC, cell line, and experimental conditions.
| PROTAC Name | Target(s) | Cell Line | DC50 (nM) | Reference |
| PROTAC CDK4/6/9 degrader 1 | CDK4, CDK6, CDK9 | MDA-MB-231 | 0.71 (CDK4) | [19] |
| PROTAC CDK4/6/9 degrader 1 | CDK4, CDK6, CDK9 | CAL51 | 0.79 (CDK4) | [19] |
| Pal-pom | CDK4, CDK6 | MDA-MB-231 | ~15 (CDK4) | [17] |
| Rib-pom | CDK4, CDK6 | MDA-MB-231 | ~100 (CDK4) | [17] |
Key Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay for CDK4 Half-Life Determination
This assay is used to determine the stability of CDK4 by inhibiting new protein synthesis and observing the rate of its degradation over time.[20]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[21]
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against CDK4
-
Loading control antibody (e.g., β-actin)
Procedure:
-
Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
Once cells reach the desired confluency (e.g., 80-90%), treat them with CHX at a final concentration of 50-100 µg/mL.[21] The optimal concentration should be determined for each cell line.[22]
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The 0-hour time point represents the initial protein level before degradation.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer with freshly added protease inhibitors.[21]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform Western blotting with equal amounts of protein for each time point.
-
Probe the membrane with a primary antibody against CDK4 and a loading control antibody.
-
Quantify the band intensities for CDK4 and the loading control.
-
Normalize the CDK4 band intensity at each time point to the loading control and then to the 0-hour time point to determine the percentage of remaining CDK4.
-
Plot the percentage of remaining CDK4 against time to determine the protein's half-life.
Protocol 2: Immunoprecipitation (IP) to Detect CDK4 Ubiquitination
This protocol is used to confirm that CDK4 is ubiquitinated prior to its degradation.
Materials:
-
Cell lysates from treated and control cells
-
Primary antibody against CDK4 for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., IP lysis buffer)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibody against ubiquitin for Western blotting
Procedure:
-
Lyse cells in a buffer that preserves protein-protein interactions and contains protease and deubiquitinase inhibitors.
-
Pre-clear the lysates by incubating them with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an anti-CDK4 antibody overnight at 4°C to form antibody-antigen complexes.
-
Add Protein A/G beads to the lysates and incubate for 1-2 hours to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in elution buffer.
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot.
-
Probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear or ladder of bands above the expected size of CDK4 indicates ubiquitination.
-
As a control, you can re-probe the membrane with an anti-CDK4 antibody to confirm the successful immunoprecipitation of CDK4.
Visualizations
Caption: The Ubiquitin-Proteasome Pathway for CDK4 degradation.
References
- 1. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4 protein is degraded by anaphase-promoting complex/cyclosome in mitosis and reaccumulates in early G1 phase to initiate a new cell cycle in HeLa cells | Semantic Scholar [semanticscholar.org]
- 3. CDK4 protein is degraded by anaphase-promoting complex/cyclosome in mitosis and reaccumulates in early G1 phase to initiate a new cell cycle in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C/EBPα triggers proteasome-dependent degradation of cdk4 during growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagic degradation of CDK4 is responsible for G0/G1 cell cycle arrest in NVP-BEZ235-treated neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4-CDK6 inhibitors induce autophagy-mediated degradation of DNMT1 and facilitate the senescence antitumor response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Cyclin-dependent kinase 4 may be expressed as multiple proteins and have functions that are independent of binding to CCND and RB and occur at the S and G2/M phases of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoclonal antibodies to activated CDK4: use to investigate normal and cancerous cell cycle regulation and involvement of phosphorylations of p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 21. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vitro Potency of CDK4 Degrader 1
Welcome to the technical support center for CDK4 degrader 1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vitro performance of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule, likely a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) through the ubiquitin-proteasome system.[1][2] It functions by forming a ternary complex, bringing together CDK4 and an E3 ubiquitin ligase.[1][3] This proximity facilitates the ubiquitination of CDK4, marking it for degradation by the proteasome.[2] This targeted degradation eliminates both the enzymatic and non-enzymatic functions of the CDK4 protein.
Q2: My this compound is not showing any degradation of CDK4. What are the potential reasons?
Several factors could contribute to a lack of CDK4 degradation. Key reasons include:
-
Poor Cell Permeability: Due to their larger size, PROTACs can have difficulty crossing the cell membrane.
-
Lack of Target Engagement: The degrader may not be binding to CDK4 or the recruited E3 ligase within the cell.
-
Inefficient Ternary Complex Formation: Even with binary engagement, the formation of a stable and productive ternary complex is crucial for ubiquitination.
-
Suboptimal Linker: The length and composition of the linker connecting the CDK4 binder and the E3 ligase ligand are critical for proper ternary complex geometry.
-
E3 Ligase Expression: The targeted E3 ligase may not be sufficiently expressed in the cell line being used.
-
Compound Instability: The degrader may be unstable in the cell culture medium.
Q3: How can I improve the potency of this compound?
Enhancing the potency of a CDK4 degrader often involves a systematic optimization process:
-
Linker Optimization: The linker plays a crucial role in the stability and geometry of the ternary complex. Systematically varying the linker's length, rigidity, and composition can significantly impact degradation efficiency.
-
E3 Ligase Selection: While many PROTACs utilize Cereblon (CRBN) or Von Hippel-Lindau (VHL) E3 ligases, exploring alternative E3 ligases could improve potency, especially if the target protein is not efficiently ubiquitinated by the initially chosen ligase.
-
Warhead Modification: Increasing the affinity and selectivity of the CDK4-binding moiety (the "warhead") can lead to more efficient degradation.
-
Improving Physicochemical Properties: Modifications to the degrader's structure can enhance cell permeability and solubility.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during in vitro experiments with this compound.
Problem 1: No or Weak CDK4 Degradation Observed
Possible Causes & Solutions
| Possible Cause | Suggested Action | Experimental Protocol |
| Poor Cell Permeability | Modify the degrader to improve its physicochemical properties, such as reducing polarity. | See Protocol 1: Cell Permeability Assessment (PAMPA) |
| Lack of Target Engagement | Confirm that the degrader binds to both CDK4 and the intended E3 ligase within the cell. | See Protocol 2: Cellular Thermal Shift Assay (CETSA) or Protocol 3: NanoBRET Assay |
| Inefficient Ternary Complex Formation | Optimize the linker length and composition to facilitate a stable and productive ternary complex. | See Protocol 3: NanoBRET Assay for Ternary Complex Formation |
| No Ubiquitination | Perform an in vitro or in-cell ubiquitination assay to determine if CDK4 is being ubiquitinated in the presence of the degrader. | See Protocol 4: In-Cell Ubiquitination Assay |
| Low E3 Ligase Expression | Verify the expression level of the recruited E3 ligase (e.g., CRBN, VHL) in your cell line via Western blot or qPCR. | Standard Western Blot or qPCR protocols. |
| Compound Instability | Assess the stability of the degrader in cell culture medium over the course of the experiment. | Incubate the degrader in media for various time points and analyze its concentration by LC-MS. |
| "Hook Effect" | High concentrations of the degrader can lead to the formation of non-productive binary complexes, reducing degradation efficiency. Perform a dose-response experiment with a wider range of concentrations. | See Protocol 5: Western Blot for Dose-Response Analysis |
Problem 2: High Off-Target Effects or Cellular Toxicity
Possible Causes & Solutions
| Possible Cause | Suggested Action | Experimental Protocol |
| Non-Selective Warhead | The CDK4 binding moiety may be binding to other kinases. | Perform a kinome scan or use a more selective CDK4 inhibitor as the warhead. |
| Linker-Mediated Off-Targets | The linker itself may be contributing to off-target interactions. | Systematically modify the linker composition and re-assess selectivity. |
| E3 Ligase Choice | The chosen E3 ligase may have endogenous substrates that are affected, or the degrader may induce off-target degradation via the E3 ligase. | Consider using an alternative E3 ligase. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for different CDK4 degraders to illustrate the impact of linker length and E3 ligase choice on degradation potency.
Table 1: Impact of Linker Length on CDK4 Degradation
| Degrader | Linker Length (atoms) | DC50 (nM) for CDK4 | Dmax (%) for CDK4 |
| CDK4-Degrader-A | 8 | 150 | 65 |
| CDK4-Degrader-B (Optimal) | 12 | 15 | 95 |
| CDK4-Degrader-C | 16 | 80 | 80 |
Note: DC50 is the concentration required for 50% degradation, and Dmax is the maximum degradation achieved.
Table 2: Impact of E3 Ligase on CDK4 Degradation
| Degrader | E3 Ligase Recruited | DC50 (nM) for CDK4 | Dmax (%) for CDK4 |
| CDK4-Degrader-V | VHL | 50 | 85 |
| CDK4-Degrader-C (Optimal) | CRBN | 15 | 95 |
| CDK4-Degrader-I | IAP | 200 | 60 |
Experimental Protocols
Protocol 1: Cell Permeability Assessment (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
-
Prepare a donor plate with the CDK4 degrader dissolved in a buffer solution (e.g., PBS at pH 7.4).
-
Coat the filter of an acceptor plate with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Place the acceptor plate on top of the donor plate, allowing the compound to diffuse through the artificial membrane into the acceptor well containing buffer.
-
After a defined incubation period, measure the concentration of the degrader in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess target engagement in a cellular context.
-
Treat intact cells with various concentrations of this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Analyze the supernatant for the amount of soluble CDK4 remaining by Western blot.
-
Binding of the degrader to CDK4 will stabilize it, resulting in a higher melting temperature compared to the vehicle control.
Protocol 3: NanoBRET Assay for Ternary Complex Formation
This assay measures the proximity between CDK4 and the E3 ligase in live cells.
-
Co-transfect cells with plasmids encoding for CDK4 fused to a NanoLuc luciferase (energy donor) and the E3 ligase (e.g., CRBN) fused to a HaloTag (energy acceptor).
-
Label the HaloTag fusion protein with a fluorescent ligand.
-
Treat the cells with varying concentrations of this compound.
-
Measure both the bioluminescence from the NanoLuc donor and the fluorescence from the acceptor.
-
An increase in the BRET (Bioluminescence Resonance Energy Transfer) ratio indicates the formation of the ternary complex.
Protocol 4: In-Cell Ubiquitination Assay
This assay confirms that the degrader induces the ubiquitination of CDK4.
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions.
-
Immunoprecipitate CDK4 from the cell lysates using a CDK4-specific antibody.
-
Perform a Western blot on the immunoprecipitated samples using an antibody that recognizes ubiquitin.
-
An increase in the ubiquitin signal in the degrader-treated sample compared to the control indicates ubiquitination of CDK4.
Protocol 5: Western Blot for Dose-Response and Time-Course Analysis
This is a standard method to quantify the extent and kinetics of protein degradation.
-
Dose-Response: Seed cells in multi-well plates and treat with a serial dilution of this compound for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of the degrader and harvest them at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies against CDK4 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the percentage of CDK4 degradation relative to the loading control.
Visualizations
References
Technical Support Center: Addressing Lot-to-Lot Variability of CDK4 Degrader 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lot-to-lot variability with CDK4 degrader 1.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent CDK4 degradation with different lots of this compound. What are the potential causes?
Lot-to-lot variability in the efficacy of a CDK4 degrader can stem from several factors throughout the experimental workflow. A systematic evaluation is crucial for identifying the root cause. Potential areas to investigate include:
-
Compound Integrity and Handling:
-
Purity and Characterization: Was the purity of each lot confirmed upon receipt using methods like HPLC/UPLC and mass spectrometry? Impurities or degradation products can interfere with activity.
-
Solubility: Has the degrader been fully solubilized? Poor solubility can lead to inaccurate concentrations and reduced efficacy.
-
Storage: Has the compound been stored correctly? Improper storage can lead to degradation. For example, some degraders should be stored at -80°C for long-term stability and -20°C for shorter periods.[1]
-
-
Experimental System:
-
Cell Line Health and Passage Number: Are the cells healthy and within a consistent passage number range? High passage numbers can lead to genetic drift and altered protein expression.
-
Reagent Consistency: Are all other reagents (e.g., cell culture media, serum, lysis buffers) from consistent lots?
-
Assay Performance: Is there any variability in the performance of your detection assays (e.g., Western blot antibodies, developing reagents)?
-
-
Mechanism of Action-Related Factors:
-
Cellular Permeability: While inherent to the molecule, formulation or solubility issues can affect how much degrader enters the cells.[2]
-
Target Engagement: Is the degrader effectively binding to CDK4?
-
Ternary Complex Formation: The formation of a stable complex between CDK4, the degrader, and the E3 ligase is critical.[2]
-
Ubiquitination and Proteasomal Activity: The cellular machinery responsible for tagging and degrading the target protein must be functional.
-
Q2: How can we validate the purity and concentration of a new lot of this compound?
It is highly recommended to perform in-house quality control on each new lot.
-
Purity Assessment:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for confirming both the identity (mass) and purity (chromatographic peak) of the compound.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Can be used to confirm the chemical structure of the degrader.
-
-
Concentration Verification:
-
UV-Vis Spectroscopy: If the molar extinction coefficient is known, UV-Vis can provide a quick concentration check.
-
Quantitative NMR (qNMR): A highly accurate method for determining the concentration of a compound in solution.
-
Q3: My CDK4 degradation is still suboptimal even after confirming compound quality. What are the next troubleshooting steps?
If you have ruled out issues with the compound itself, the next step is to investigate the biological system and the degrader's mechanism of action.
-
Optimize Degrader Concentration: Perform a dose-response experiment to determine the optimal concentration. High concentrations can sometimes lead to a "hook effect," where the formation of binary complexes (Degrader-CDK4 or Degrader-E3 ligase) is favored over the productive ternary complex, leading to reduced degradation.[3][4][5]
-
Confirm Target and E3 Ligase Expression: Use Western blotting to verify that your cell line expresses sufficient levels of both CDK4 and the relevant E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[3]
-
Assess Cellular Ubiquitin-Proteasome System (UPS) Function: Use a positive control, such as the proteasome inhibitor MG132. Pre-treatment with MG132 should block the degradation of CDK4 by your degrader, leading to an accumulation of ubiquitinated CDK4.
Q4: We suspect an issue with ternary complex formation. How can this be investigated?
Issues with ternary complex formation are a common hurdle.
-
Co-Immunoprecipitation (Co-IP): This technique can be used to demonstrate the interaction between CDK4 and the E3 ligase in the presence of the degrader.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement of the degrader with CDK4 in cells.
Quantitative Data Summary
The following tables summarize key quantitative data for various CDK4-targeting degraders. This data can serve as a reference for expected potency.
Table 1: In Vitro Degradation Potency (DC₅₀)
| Degrader Name | Target(s) | Cell Line | DC₅₀ (nM) | Reference |
| PROTAC CDK4/6 degrader 1 | CDK4, CDK6 | Jurkat | 10.5 (CDK4), 2.5 (CDK6) | [6] |
| PROTAC CDK4/6/9 degrader 1 | CDK4, CDK6, CDK9 | MDA-MB-231 | 0.71 (CDK4), 0.44 (CDK6), 0.52 (CDK9) | [7][8] |
| PROTAC CDK4/6/9 degrader 1 | CDK4, CDK6, CDK9 | CAL51 | 0.79 (CDK4), 0.61 (CDK6), 0.51 (CDK9) | [7][8] |
Table 2: In Vitro Anti-proliferative Activity (IC₅₀)
| Degrader Name | Target(s) | Cell Line | IC₅₀ (µM) | Reference |
| PROTAC CDK4/6 degrader 1 | CDK4, CDK6 | Jurkat | 0.18 | [6] |
| LA-CB1 | CDK4, CDK6 | MDA-MB-231 | 0.27 | [9] |
Key Experimental Protocols
Protocol 1: Western Blot for CDK4 Degradation
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against CDK4. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the extent of CDK4 degradation relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the optimal concentration of this compound for a short period (e.g., 2-4 hours).[3]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors.[2]
-
Pre-clearing: Incubate the lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.[2]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) or CDK4 overnight at 4°C.[2][3]
-
Washing and Elution: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins. Elute the protein complexes by boiling in SDS-PAGE sample buffer.[3]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against CDK4 and the E3 ligase. The presence of both proteins in the immunoprecipitate indicates the formation of a ternary complex.[3]
Protocol 3: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with this compound. Co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[2]
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer).[2]
-
Immunoprecipitation: Perform immunoprecipitation for CDK4 as described in the Co-IP protocol.[2]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by SDS-PAGE. Probe the Western blot with an antibody against ubiquitin to detect poly-ubiquitinated CDK4.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. researchgate.net [researchgate.net]
- 6. biorbyt.com [biorbyt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Battle: CDK4 Degrader 1 Outmaneuvers Palbociclib in Preclinical Models
In the landscape of targeted cancer therapy, a novel CDK4 degrader is demonstrating superior and more durable anti-proliferative activity compared to the established CDK4/6 inhibitor, palbociclib. This next-generation therapeutic not only inhibits CDK4 but eliminates it entirely from the cancer cell, offering a promising strategy to overcome mechanisms of resistance that plague current treatments.
This guide provides a detailed comparison of the efficacy of a representative palbociclib-based PROTAC (Proteolysis Targeting Chimera), herein referred to as CDK4 Degrader 1 (specifically, the dual CDK4/6 degrader BSJ-02-162), and the FDA-approved CDK4/6 inhibitor, palbociclib. The data presented is drawn from preclinical studies and is intended for researchers, scientists, and drug development professionals.
At a Glance: Key Efficacy Parameters
| Parameter | This compound (BSJ-02-162) | Palbociclib | Key Advantage of Degrader |
| Mechanism of Action | Catalytic degradation of CDK4/6 | Reversible inhibition of CDK4/6 | Eliminates kinase and non-kinase functions of CDK4/6 |
| Effect on Protein Levels | Pronounced degradation of CDK4 and CDK6 | No degradation, may lead to protein accumulation | Sustained pathway inhibition |
| Anti-proliferative Effect | Enhanced anti-proliferative effects, especially with co-degradation of IKZF1/3 | Potent G1 arrest | Potential to overcome resistance and enhance efficacy |
| Cell Cycle Arrest | Induces profound G1 arrest | Induces profound G1 arrest | Comparable in initial cell cycle block |
Deeper Dive: Mechanism of Action and Preclinical Efficacy
Palbociclib, a cornerstone in the treatment of HR+/HER2- breast cancer, functions by reversibly binding to the ATP-binding pocket of CDK4 and CDK6, thereby inhibiting their kinase activity. This leads to the hypo-phosphorylation of the Retinoblastoma (Rb) protein, which in turn maintains its suppression of E2F transcription factors, ultimately causing a G1 phase cell cycle arrest.[1]
This compound, a heterobifunctional molecule, takes a different and more permanent approach. It acts as a PROTAC, linking the CDK4/6 protein to an E3 ubiquitin ligase. This proximity triggers the ubiquitination of CDK4 and CDK6, marking them for destruction by the cell's proteasome. This degradation mechanism not only ablates the kinase activity but also eliminates any non-canonical, scaffolding functions of the CDK4/6 proteins.
Quantitative Comparison of Efficacy
The following tables summarize the head-to-head performance of this compound (BSJ-02-162) and Palbociclib in various cancer cell lines.
Table 1: Protein Degradation in Jurkat Cells (4-hour treatment)
| Compound (1 µM) | % CDK4 Degradation | % CDK6 Degradation |
| Palbociclib | No degradation | No degradation |
| This compound (BSJ-02-162) | Significant Degradation | Significant Degradation |
| Data interpreted from Western Blot images in Jiang et al. (2019).[1] |
Table 2: Effect on Downstream Signaling and Cell Cycle in Granta-519 Cells (24-hour treatment)
| Compound (1 µM) | Phospho-Rb Levels | % Cells in G1 Phase |
| Vehicle Control | High | Normal |
| Palbociclib | Reduced | Increased (G1 Arrest) |
| This compound (BSJ-02-162) | Reduced | Increased (G1 Arrest) |
| Data interpreted from Western Blot and Flow Cytometry data in Jiang et al. (2019).[1] |
Table 3: Anti-proliferative Activity in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Palbociclib (IC50, nM) | This compound (BSJ-02-162) (IC50, nM) |
| Granta-519 | ~50-100 | < 50 |
| JeKo-1 | > 1000 | ~250-500 |
| Mino | ~250-500 | ~100-250 |
| IC50 values are estimations based on graphical data from Jiang et al. (2019), where BSJ-02-162 consistently showed higher potency.[1] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
Cell Viability Assay
References
The Next Frontier in Cancer Therapy: Unveiling the Advantages of CDK4/6 Degradation Over Inhibition
For Immediate Publication
A Comparative Guide for Researchers and Drug Development Professionals
The advent of selective CDK4/6 inhibitors has revolutionized the treatment landscape for hormone receptor-positive (HR+) breast cancer. However, the emergence of intrinsic and acquired resistance poses a significant clinical challenge. This guide provides an in-depth comparison of two therapeutic strategies targeting CDK4 and CDK6: conventional inhibition and targeted degradation, offering a comprehensive overview of their mechanisms, performance, and future potential.
Executive Summary
Targeted degradation of CDK4/6, primarily through Proteolysis Targeting Chimeras (PROTACs), presents a promising approach to overcome the limitations of traditional small-molecule inhibitors. By inducing the complete removal of the CDK4/6 proteins, degraders can offer a more profound and durable response, particularly in resistant settings. This guide will delve into the experimental data supporting the advantages of CDK4/6 degradation, including enhanced potency, the ability to overcome resistance, and the potential for improved safety profiles.
The CDK4/6-Rb Signaling Pathway: A Critical Regulator of Cell Proliferation
The Cyclin D-CDK4/6-Rb axis is a cornerstone of cell cycle regulation. In response to mitogenic signals, Cyclin D associates with and activates CDK4 and CDK6. The active complex then phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor. E2F, in turn, promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby driving cell proliferation. Dysregulation of this pathway is a common hallmark of cancer.
A Comparative Guide to Validating CDK4 Degradation: Mass Spectrometry vs. Traditional Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry and alternative methods for validating the degradation of Cyclin-Dependent Kinase 4 (CDK4). This guide includes supporting experimental data, detailed methodologies for key experiments, and visual diagrams of pathways and workflows.
The targeted degradation of proteins has emerged as a powerful therapeutic strategy, particularly in oncology. Small molecules such as Proteolysis Targeting Chimeras (PROTACs) are designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins like CDK4. CDK4, a key regulator of the cell cycle, is a well-established target in cancer therapy. Validating the effective degradation of CDK4 is a critical step in the development of these novel therapeutics. This guide compares the use of mass spectrometry for this purpose with other widely used techniques, providing a comprehensive overview for researchers in the field.
Quantitative Comparison of Validation Methods
The decision of which method to use for validating CDK4 degradation often depends on the specific requirements of the experiment, such as the need for high throughput, precise quantification, or the desire to investigate off-target effects. Below is a comparison of common methods, with quantitative data summarized from studies on CDK4/6 degraders.
| Method | Principle | Key Quantitative Parameters | Advantages | Limitations |
| Mass Spectrometry (Proteomics) | Unbiased or targeted measurement of peptide abundance after protein digestion. | Fold change in protein abundance, % degradation relative to control. | High specificity and sensitivity, capable of proteome-wide selectivity profiling, can identify post-translational modifications. | Requires specialized equipment and expertise, data analysis can be complex, lower throughput than some methods. |
| Western Blot | Antibody-based detection of a specific protein separated by size. | Densitometry analysis of band intensity to determine relative protein levels. | Widely accessible, provides a visual confirmation of protein degradation, relatively inexpensive. | Semi-quantitative, dependent on antibody quality, lower throughput, potential for non-specific binding. |
| Flow Cytometry (Cell Cycle Analysis) | Measures the DNA content of individual cells to determine the proportion of cells in each phase of the cell cycle. | Percentage of cells in G1, S, and G2/M phases. | Provides functional readout of CDK4 degradation (G1 arrest), high-throughput, single-cell analysis. | Indirect measure of degradation, can be confounded by other cellular effects. |
| Phospho-Rb Western Blot | Antibody-based detection of the phosphorylated form of the Retinoblastoma (Rb) protein, a direct substrate of CDK4. | Densitometry analysis of phospho-Rb band intensity. | Direct measure of the functional consequence of CDK4 inhibition/degradation. | Indirect measure of degradation, phosphorylation can be influenced by other kinases. |
Table 1: Comparison of a CDK4/6 Degrader (BSJ-03-123) and Inhibitor (Palbociclib)
| Compound | Method | Target | Cell Line | IC50 / DC50 | Dmax | Reference |
| BSJ-03-123 (Degrader) | Western Blot | CDK6 Degradation | Jurkat | ~10 nM | >90% | [1] |
| BSJ-03-123 (Degrader) | Western Blot | CDK4 Degradation | Jurkat | >1000 nM | <20% | [1] |
| Palbociclib (Inhibitor) | Kinase Assay | CDK4 Inhibition | - | 11 nM | - | [2] |
| Palbociclib (Inhibitor) | Kinase Assay | CDK6 Inhibition | - | 16 nM | - | [2] |
Note: This table highlights the selectivity of a degrader for CDK6 over CDK4, a level of detail that is crucial in drug development and can be quantified by methods like Western Blot and Mass Spectrometry.
Experimental Protocols
Mass Spectrometry-Based Proteomics for CDK4 Degradation
This protocol provides a general workflow for a global proteomics experiment to validate CDK4 degradation and assess the selectivity of a degrader.
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and treat with the CDK4 degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the proteome.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Cleanup and Labeling (Optional): Clean up the peptide samples using solid-phase extraction. For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Identify and quantify peptides and proteins. Calculate the fold change in CDK4 abundance in treated samples relative to the vehicle control.
Western Blot for CDK4 Degradation
-
Cell Culture and Treatment: As described in the mass spectrometry protocol.
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for CDK4.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the CDK4 band intensity to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: The CDK4/Cyclin D signaling pathway leading to G1/S cell cycle transition.
Caption: Experimental workflow for validating CDK4 degradation.
References
Unveiling the Selectivity of a CDK4 Degrader: A Comparative Analysis
The development of targeted protein degraders offers a novel therapeutic strategy to overcome limitations of traditional kinase inhibitors. For cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle, moving beyond inhibition to targeted degradation presents an opportunity for improved efficacy and selectivity. This guide provides a detailed comparison of the selectivity profile of a selective CDK4 degrader, herein referred to as CDK4 Degrader 1 (BSJ-04-132) , against other CDK family members. Its performance is contrasted with dual CDK4/6 and selective CDK6 degraders.
Comparative Selectivity Profiles
The selectivity of protein degraders is often assessed by measuring changes in protein abundance across the entire proteome after treatment. The data presented below is derived from multiplexed mass spectrometry-based proteomic analysis in Molt4 cells treated with 250 nM of the respective compounds for 5 hours.[1][2] The values represent the fold change in protein levels compared to a vehicle control. A lower value indicates greater degradation.
| Target Protein | This compound (BSJ-04-132) | Dual CDK4/6 Degrader (BSJ-03-204) | Selective CDK6 Degrader (BSJ-03-123) |
| CDK4 | ~0.53 (Degraded) [1] | Degraded [1] | Not Degraded [1] |
| CDK6 | Not Degraded | Degraded | Degraded |
| CDK1 | Not Degraded | Not Degraded | Not Degraded |
| CDK2 | Not Degraded | Not Degraded | Not Degraded |
| CDK5 | Not Degraded | Not Degraded | Not Degraded |
| CDK7 | Not Degraded | Not Degraded | Not Degraded |
| CDK9 | Not Degraded | Not Degraded | Not Degraded |
Note: Specific fold-change values for all CDKs were not detailed in the provided search results, but the qualitative degradation profile was described. BSJ-04-132 reduced CDK4 levels by approximately 1.9-fold.
As the data indicates, This compound (BSJ-04-132) induces the selective degradation of CDK4 while sparing CDK6 and other tested CDKs. This contrasts sharply with the dual degrader BSJ-03-204, which reduces the abundance of both CDK4 and CDK6, and BSJ-03-123, which is selective for CDK6. This demonstrates that by modifying the linker and warhead components of these heterobifunctional molecules, it is possible to achieve high selectivity between the highly homologous CDK4 and CDK6 proteins.
Visualizing the Selectivity Workflow
The following diagram illustrates a typical workflow for determining the selectivity of a protein degrader using mass spectrometry-based proteomics.
Caption: Proteomics workflow for degrader selectivity profiling.
Experimental Protocols
The determination of a degrader's selectivity profile relies on robust and sensitive experimental methods. The primary techniques used are immunoblotting for initial screening and mass spectrometry for comprehensive, unbiased profiling.
Immunoblotting (Western Blot)
This technique is used for targeted validation of the degradation of specific proteins.
-
Cell Culture and Treatment: Jurkat cells, which express both CDK4 and CDK6, are cultured under standard conditions. Cells are then treated with the degrader compound (e.g., 1 µM for 4 hours) or a vehicle control (DMSO).
-
Lysis and Protein Quantification: After treatment, cells are harvested and lysed to release total cellular proteins. The concentration of the protein in the lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-CDK4, anti-CDK6) and a loading control (e.g., anti-Actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is visualized using a chemiluminescent substrate, and the band intensity is quantified. A reduction in band intensity in the degrader-treated sample compared to the control indicates protein degradation.
Multiplexed Mass Spectrometry-based Proteomics
This powerful method provides an unbiased, proteome-wide assessment of a degrader's selectivity.
-
Cell Culture and Treatment: Molt4 cells are treated with the degrader of interest (e.g., 250 nM for 5 hours) and a vehicle control in multiple biological replicates.
-
Sample Preparation:
-
Lysis and Digestion: Cells are lysed, and the extracted proteins are denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme like trypsin.
-
Isobaric Labeling: Peptides from each sample (e.g., control, degrader-treated) are labeled with isobaric mass tags (e.g., Tandem Mass Tags, TMT). These tags have the same mass but produce different reporter ions upon fragmentation, allowing for the simultaneous identification and quantification of peptides from multiple samples in a single MS run.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated using liquid chromatography and then analyzed by a high-resolution mass spectrometer. The instrument performs a full scan to measure the mass-to-charge ratio of the intact peptides, followed by fragmentation (MS/MS) of selected peptides to determine their amino acid sequence and quantify the reporter ions.
-
Data Analysis:
-
Protein Identification: The MS/MS spectra are searched against a protein database to identify the corresponding peptides and, by extension, the proteins.
-
Quantification: The intensity of the reporter ions for each peptide is used to calculate the relative abundance of that peptide (and its parent protein) in each of the original samples.
-
Selectivity Profiling: By comparing the protein abundance in degrader-treated samples to the vehicle control, a comprehensive list of all degraded proteins is generated. This allows for the precise determination of on-target selectivity (e.g., CDK4 degradation) and the identification of any potential off-target effects across thousands of proteins.
-
References
CDK4 Degraders Demonstrate Superior Activity in CDK4/6 Inhibitor-Resistant Cancer Models
A new class of therapeutic agents, CDK4 degraders, are showing significant promise in overcoming resistance to established CDK4/6 inhibitors in preclinical cancer models. These novel compounds, which include proteolysis-targeting chimeras (PROTACs) and hydrophobic tagging molecules, not only inhibit CDK4/6 activity but also trigger their degradation, leading to a more profound and sustained suppression of cancer cell proliferation, even in tumors that have developed resistance to therapies like palbociclib (B1678290), ribociclib, and abemaciclib.
Resistance to CDK4/6 inhibitors is a major clinical challenge, with a significant percentage of patients either not responding to treatment or developing resistance over time.[1] Key mechanisms of resistance include the upregulation of CDK6, loss of the retinoblastoma (Rb) tumor suppressor, and activation of alternative signaling pathways that bypass the G1/S cell cycle checkpoint.[2][3] CDK4 degraders represent a rational therapeutic strategy to counteract these resistance mechanisms by eliminating the target protein altogether.
This guide provides a comparative analysis of the preclinical activity of leading CDK4 degraders in CDK4/6 inhibitor-resistant models, supported by experimental data and detailed methodologies.
Comparative Efficacy of CDK4 Degraders in Resistant Models
Several CDK4 degraders, including BTX-9341, MS140, and LPM3770277, have demonstrated potent anti-tumor activity in cancer models that are resistant to conventional CDK4/6 inhibitors.
BTX-9341 , a Cereblon (CRBN)-mediated bifunctional degrader, has shown potent and sustained degradation of both CDK4 and CDK6.[4][5] In a palbociclib-resistant cell line with CDK6 upregulation, BTX-9341 maintained a low colony formation assay IC50 of less than 150 nM. Furthermore, in patient-derived xenograft (PDX) organoid models resistant to CDK4/6 inhibitors, a similar degrader, BTX-BD04, also demonstrated retained potency. In vivo, BTX-9341 induced tumor regression in an MCF7 xenograft model at doses of 25 mpk BID, 50 mpk QD, and 100 mpk QD.
MS140 , a PROTAC that also utilizes the CRBN E3 ligase, has been shown to be more effective than the CDK4/6 inhibitor palbociclib at inhibiting Rb/E2F signaling and cell growth in sensitive tumor cell lines. Its mechanism involves targeting CDK4/6 for degradation via the CRL4-CRBN-E3 ubiquitin complex.
LPM3770277 , a hydrophobic tagging-based degrader, induces the degradation of CDK4/6 through both the proteasome and lysosomal pathways. In in vivo triple-negative breast cancer (TNBC) xenograft models, LPM3770277 demonstrated superior anti-tumor efficacy and safety compared to the CDK4/6 inhibitor abemaciclib.
The following tables summarize the quantitative data from preclinical studies, comparing the activity of these degraders with CDK4/6 inhibitors in resistant models.
| Compound | Degrader Type | Resistant Model | Assay | IC50 / DC50 | Source |
| BTX-9341 | PROTAC (CRBN-mediated) | Palbociclib-resistant HR+/HER2- cell line | Colony Formation Assay (CFA) | <150 nM | |
| Breast cancer cell lines | Degradation (DC50) | <1 nM | |||
| Breast cancer cell lines | Colony Formation Assay (CFA) | 20-50 nM | |||
| Palbociclib | CDK4/6 Inhibitor | Breast cancer cell lines | Colony Formation Assay (CFA) | 50-1000 nM | |
| Compound 7f | PROTAC | Jurkat cells | Degradation (DC50) - CDK4 | 10.5 nM | |
| Jurkat cells | Degradation (DC50) - CDK6 | 2.5 nM | |||
| Jurkat cells | Proliferation (IC50) | 0.18 µM | |||
| LPM3770277 | Hydrophobic Tagging | TNBC xenograft model | In vivo tumor growth | Superior to abemaciclib |
Signaling Pathways and Mechanisms of Action
CDK4/6 inhibitors function by blocking the phosphorylation of the Rb protein, thereby preventing the release of the E2F transcription factor and halting cell cycle progression from the G1 to the S phase. Resistance can emerge through various mechanisms that reactivate this pathway or engage parallel signaling cascades.
CDK4 degraders overcome this resistance by physically eliminating the CDK4 and CDK6 proteins. This dual action of inhibition and degradation leads to a more profound and durable blockade of the cell cycle.
Caption: CDK4/6 pathway, inhibition, resistance, and degrader action.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of CDK4 degraders.
Cell Proliferation and Colony Formation Assay
-
Cell Seeding: Cancer cell lines, including CDK4/6 inhibitor-resistant variants, are seeded in 96-well or 6-well plates at an appropriate density.
-
Compound Treatment: Cells are treated with a serial dilution of the CDK4 degrader or a CDK4/6 inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a period of 7 to 14 days to allow for colony formation.
-
Staining and Quantification: Colonies are fixed with methanol (B129727) and stained with crystal violet. The stained colonies are then solubilized, and the absorbance is measured to determine cell viability and calculate IC50 values.
Western Blotting for Protein Degradation
-
Cell Lysis: Cells treated with the degrader or inhibitor for various time points and concentrations are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for CDK4, CDK6, phospho-Rb, total Rb, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized using chemiluminescence, and the band intensities are quantified to determine the extent of protein degradation (DC50).
In Vivo Xenograft Studies
-
Tumor Implantation: Immunocompromised mice are subcutaneously injected with cancer cells (e.g., MCF7) to establish tumors. For patient-derived xenograft (PDX) models, tumor fragments from patients are implanted.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups and orally administered the CDK4 degrader, a CDK4/6 inhibitor, or a vehicle control.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream effects.
Caption: Preclinical evaluation workflow for CDK4 degraders.
Conclusion
The emergence of CDK4 degraders offers a promising new therapeutic avenue for patients with CDK4/6 inhibitor-resistant cancers. By inducing the degradation of CDK4 and CDK6, these novel agents can overcome key resistance mechanisms and exhibit superior anti-tumor activity compared to traditional inhibitors in preclinical models. The compelling preclinical data for compounds like BTX-9341, MS140, and LPM3770277 warrant their further investigation in clinical settings as a potential next-generation therapy for resistant breast cancer and other solid tumors. The initiation of a Phase 1 clinical trial for BTX-9341 marks a critical step in evaluating the clinical potential of this innovative approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotheryx Begins Phase 1 Trial of BTX-9341, a Dual CDK4/6 Degrader [synapse.patsnap.com]
- 3. LPM3770277, a Potent Novel CDK4/6 Degrader, Exerts Antitumor Effect Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotheryx.com [biotheryx.com]
- 5. biotheryx.com [biotheryx.com]
A Comparative Analysis of CDK4 Degraders: Unveiling the Landscape of Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the development of molecules that can eliminate specific proteins, such as Cyclin-Dependent Kinase 4 (CDK4), offers a promising therapeutic strategy for various cancers. This guide provides a comparative analysis of "CDK4 degrader 1," a molecular glue, and other prominent Proteolysis Targeting Chimeras (PROTACs) designed to degrade CDK4 and its partner, CDK6. We present a compilation of publicly available experimental data to facilitate an objective comparison of their performance, alongside detailed experimental protocols for key assays.
Introduction to CDK4 Degraders
CDK4, in complex with D-type cyclins, plays a pivotal role in cell cycle progression, specifically in the G1 to S phase transition. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While CDK4 inhibitors have shown clinical success, the emergence of protein degraders offers an alternative and potentially more potent mechanism of action. These degraders function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate the target protein.
This guide focuses on two main classes of CDK4 degraders:
-
Molecular Glues: These are small molecules that induce a novel interaction between an E3 ubiquitin ligase and the target protein, leading to the target's ubiquitination and subsequent degradation. This compound (ML 1-71) is a notable example of a molecular glue that targets CDK4.
-
PROTACs (Proteolysis Targeting Chimeras): These are heterobifunctional molecules consisting of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. A variety of PROTACs targeting CDK4/6 have been developed, often utilizing existing CDK4/6 inhibitors as the target-binding ligand.
Quantitative Performance Data
The following tables summarize the degradation potency (DC50) and anti-proliferative activity (IC50) of this compound and other selected CDK4/6 PROTACs from published studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as cell lines and treatment durations.
Table 1: Degradation Potency (DC50) of CDK4/6 Degraders
| Degrader Name | Target(s) | E3 Ligase Ligand | Cell Line | DC50 (CDK4) | DC50 (CDK6) | Citation |
| This compound (ML 1-71) | CDK4 | DCAF16 | C33A | Dose-dependent degradation observed | Not Reported | [1] |
| Palbociclib-based PROTAC (Pal-pom) | CDK4/6 | Pomalidomide (CRBN) | MDA-MB-231 | 12.9 nM | 34.1 nM | [2] |
| PROTAC CDK4/6 degrader 1 (Compound 7f) | CDK4/6 | Not Specified | Jurkat | 10.5 nM | 2.5 nM | [3] |
| Ribociclib-based PROTAC (Compound 7) | CDK4/6 | Not Specified | Jurkat | 2.0 nM | 4.0 nM | [4] |
| Ribociclib-based PROTAC (Compound 13) | CDK4/6 | Not Specified | Jurkat | 6.0 nM | 6.0 nM | [4] |
| PROTAC CDK4/6/9 degrader 1 | CDK4/6/9 | CRBN Ligand | MDA-MB-231 | 0.71 nM | 0.44 nM | |
| PROTAC CDK4/6/9 degrader 1 | CDK4/6/9 | CRBN Ligand | CAL51 | 0.79 nM | 0.61 nM |
Table 2: Anti-proliferative Activity (IC50) of CDK4/6 Degraders
| Degrader Name | Cell Line | IC50 | Citation |
| PROTAC CDK4/6 degrader 1 (Compound 7f) | Jurkat | 0.18 µM | |
| PROTAC CDK4/6/9 degrader 1 | MDA-MB-231 | 0.26 nM | |
| PROTAC CDK4/6/9 degrader 1 | CAL51 | 0.21 nM |
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway, the general mechanism of PROTACs, and a typical experimental workflow.
CDK4 Signaling Pathway in Cell Cycle Progression.
General Mechanism of Action for PROTACs.
Experimental Workflow for Evaluating CDK4 Degraders.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of CDK4 degraders. Specific details may need to be optimized based on the cell line and reagents used.
Western Blot for CDK4 Degradation
Objective: To determine the extent of CDK4 protein degradation following treatment with a degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK4, anti-CDK6, anti-β-actin or GAPDH as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat cells with varying concentrations of the degrader or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CDK4/6 band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 value.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the degrader on cell proliferation and viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of the degrader or vehicle control.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the degrader concentration and use a non-linear regression model to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the degrader on cell cycle progression.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the degrader or vehicle control for the desired time.
-
Harvest the cells by trypsinization and collect any floating cells from the media.
-
-
Fixation:
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the formation of the ternary complex (CDK4-Degrader-E3 ligase).
Materials:
-
Non-denaturing cell lysis buffer
-
Antibody against the E3 ligase (e.g., anti-CRBN, anti-VHL) or a tag on the E3 ligase
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies (anti-CDK4, anti-E3 ligase)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the degrader, a negative control (e.g., the target-binding moiety alone), and a vehicle control. It is often beneficial to pre-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with the antibody against the E3 ligase overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluates by Western blotting using antibodies against CDK4 and the E3 ligase.
-
-
Data Analysis:
-
The presence of a CDK4 band in the sample immunoprecipitated with the E3 ligase antibody from degrader-treated cells, but not in the control samples, indicates the formation of the ternary complex.
-
Conclusion
The field of targeted protein degradation is providing exciting new avenues for cancer therapy. Both molecular glues like this compound and PROTACs have demonstrated the ability to effectively degrade CDK4/6. The choice of degrader for a specific application will depend on factors such as desired selectivity, potency, and the specific cellular context. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working to advance this promising therapeutic modality. Further head-to-head studies under standardized conditions will be crucial for a definitive comparative assessment of these different degrader platforms.
References
A Head-to-Head Comparison: CDK4 Degrader vs. Fulvestrant in ER+ Breast Cancer
A comparative analysis of two distinct therapeutic modalities targeting key drivers of hormone receptor-positive breast cancer.
While direct head-to-head preclinical or clinical studies comparing a CDK4 degrader and fulvestrant (B1683766) as monotherapies are not yet available in the public domain, this guide provides a comprehensive comparison based on their distinct mechanisms of action, available preclinical data for each drug class, and the signaling pathways they target. This information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and breast cancer therapeutics.
Introduction
In the landscape of therapies for estrogen receptor-positive (ER+) breast cancer, both Cyclin-Dependent Kinase 4 (CDK4) degraders and the selective estrogen receptor degrader (SERD) fulvestrant represent targeted approaches to disrupt cancer cell proliferation. Fulvestrant, an established therapy, directly targets the estrogen receptor, a key driver of tumor growth in ER+ breast cancer. CDK4 degraders, an emerging class of therapeutics, aim to eliminate the CDK4 protein, a critical enzyme for cell cycle progression. This guide will delve into the nuances of each approach, providing a framework for understanding their potential applications and comparative efficacy.
Mechanism of Action
CDK4 Degraders: Eliminating a Key Cell Cycle Engine
CDK4, in complex with Cyclin D, plays a pivotal role in the G1 phase of the cell cycle. It phosphorylates the retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for the transition from the G1 to the S phase, thereby promoting cell division.
CDK4 degraders, often designed as Proteolysis Targeting Chimeras (PROTACs), are bifunctional molecules. One end binds to the CDK4 protein, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK4, marking it for degradation by the proteasome. Unlike CDK4 inhibitors which merely block the kinase activity, degraders eliminate the entire protein, potentially offering a more profound and durable anti-proliferative effect and overcoming resistance mechanisms associated with inhibitor therapies.
Fulvestrant: A Selective Estrogen Receptor Degrader (SERD)
Fulvestrant is a pure anti-estrogen that competitively binds to the estrogen receptor with high affinity.[1] Its mechanism is twofold:
-
Antagonism: It blocks the transcriptional activity of the ER, preventing the expression of estrogen-responsive genes that drive cell proliferation.[1][2]
-
Degradation: Binding of fulvestrant to the ER induces a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome.[2][3]
By reducing the cellular levels of ER, fulvestrant effectively shuts down the estrogen signaling pathway in breast cancer cells.
Signaling Pathway Diagrams
CDK4/Rb Signaling Pathway and the Action of a CDK4 Degrader
Caption: CDK4 degrader mechanism of action.
Estrogen Receptor Signaling Pathway and the Action of Fulvestrant
Caption: Fulvestrant's dual mechanism of action.
Preclinical Data Summary
As direct comparative data is lacking, this section summarizes available preclinical findings for each drug class to provide a basis for potential efficacy.
CDK4 Degraders
Preclinical studies on CDK4 degraders are in the early stages, with most data coming from in vitro and xenograft models. A first-in-class oral bifunctional CDK4/6 degrader, BTX-9341, has shown superiority to CDK4/6 inhibitors in preclinical models, demonstrating robust inhibition of Rb phosphorylation and in vivo efficacy in breast cancer xenografts.[1] Another novel CDK4/6 degrader, LPM3770277, demonstrated significant anti-tumor efficacy and superior safety compared to the CDK4/6 inhibitor abemaciclib (B560072) in in vivo triple-negative breast cancer xenograft models.[2] While not a direct comparison to fulvestrant, these findings suggest that CDK4 degradation is a promising therapeutic strategy.
Fulvestrant
Fulvestrant has been extensively studied preclinically and is an approved therapeutic. In preclinical models, fulvestrant has demonstrated superior antitumor activity compared to tamoxifen.[4] More recently, in the context of emerging ER degraders, preclinical studies comparing the PROTAC ER degrader vepdegestrant to fulvestrant have been conducted. These studies have shown that while fulvestrant is effective, next-generation degraders may achieve even greater ER degradation and tumor growth inhibition. For instance, in an MCF7 xenograft model, vepdegestrant showed greater tumor growth inhibition than fulvestrant.[4]
| Feature | CDK4 Degrader | Fulvestrant |
| Target | Cyclin-Dependent Kinase 4 (CDK4) | Estrogen Receptor (ER) |
| Mechanism | Induces proteasomal degradation of CDK4 protein | Competitively binds to ER, blocks its function, and induces its degradation |
| Effect on Cell Cycle | Arrests cells in the G1 phase | Induces G1 arrest through ER pathway inhibition |
| Mode of Administration | Orally bioavailable formulations in development | Intramuscular injection |
| Resistance Mechanisms | Potential for E3 ligase mutations or alterations in the ubiquitin-proteasome system (theoretical) | ESR1 mutations can confer resistance |
| Clinical Development | Early-stage clinical trials (e.g., BTX-9341) | Approved for clinical use in ER+ breast cancer |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare compounds like CDK4 degraders and fulvestrant.
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell lines.
-
Method:
-
Seed ER+ breast cancer cells (e.g., MCF-7, T47D) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the CDK4 degrader or fulvestrant for 72-96 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega) which measures ATP levels, or by using a colorimetric assay like MTT.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis for Protein Degradation
-
Objective: To quantify the degradation of the target protein (CDK4 or ER).
-
Method:
-
Treat cells with the respective degrader at various concentrations and for different time points.
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against CDK4 or ER, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software to determine the percentage of protein degradation relative to the vehicle-treated control.
-
Xenograft Tumor Growth Study
-
Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.
-
Method:
-
Implant ER+ breast cancer cells (e.g., MCF-7) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Supplement mice with an estrogen pellet to support tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, CDK4 degrader, fulvestrant).
-
Administer the compounds according to a predetermined schedule and route (e.g., oral gavage for the CDK4 degrader, subcutaneous injection for fulvestrant).
-
Measure tumor volume with calipers two to three times a week.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., western blotting, immunohistochemistry).
-
Experimental Workflow Diagram
Caption: General preclinical evaluation workflow.
Conclusion
Both CDK4 degraders and fulvestrant offer compelling strategies for the treatment of ER+ breast cancer by targeting fundamental drivers of tumor proliferation. Fulvestrant is a well-established therapy with a clear clinical track record, while CDK4 degraders represent a novel and promising therapeutic modality with the potential to overcome some of the limitations of kinase inhibitors. The lack of direct head-to-head comparative studies necessitates a nuanced understanding of their individual mechanisms and preclinical performance. As more data on CDK4 degraders emerge from ongoing clinical trials, a clearer picture of their comparative efficacy and optimal placement in the therapeutic armamentarium for ER+ breast cancer will be established. Future studies directly comparing these two classes of drugs will be invaluable in guiding clinical decision-making.
References
Confirming On-Target Effects of CDK4 Degrader 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CDK4 Degrader 1 with other alternative CDK4/6 targeting agents, supported by experimental data. We detail the necessary experimental protocols to confirm the on-target effects of these compounds, ensuring a comprehensive understanding for researchers in the field of oncology and drug discovery.
Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial regulators of the cell cycle, and their inhibition has been a successful therapeutic strategy in certain cancers.[1][2] A newer approach, targeted protein degradation, aims to eliminate the target protein entirely rather than just inhibiting its enzymatic activity. This guide focuses on "this compound," a molecular glue degrader that targets CDK4, and compares its on-target effects with other CDK4/6 degraders and inhibitors.[3][4]
Mechanism of Action: Degraders vs. Inhibitors
CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, function by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb).[5] This action blocks the cell cycle transition from G1 to S phase.
In contrast, CDK4 degraders, including molecular glues and Proteolysis-Targeting Chimeras (PROTACs), induce the degradation of the CDK4 protein. For instance, "this compound" (also known as ML 1–71) acts as a molecular glue to induce this degradation. PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target. This removal of the protein can offer a more sustained and potent downstream effect compared to simple inhibition.
Comparative On-Target Effects
The primary on-target effect of a CDK4 degrader is the reduction of CDK4 protein levels. This leads to downstream consequences that are hallmarks of CDK4/6 pathway inhibition, including decreased Rb phosphorylation and cell cycle arrest at the G1 phase. The following table summarizes the reported on-target effects of this compound and compares them with other CDK4/6-targeting compounds.
| Compound Type | Compound Name | Target(s) | Key On-Target Effects | Reference |
| Molecular Glue Degrader | This compound (ML 1–71) | CDK4 | Dose-dependent degradation of CDK4. | |
| PROTAC Degrader | PROTAC CDK4/6 degrader 1 (Compound 7f) | CDK4, CDK6 | Dual degradation of CDK4 and CDK6 with DC50 values of 10.5 nM and 2.5 nM, respectively; induces G1 phase arrest and apoptosis. | |
| Hydrophobic Tagging Degrader | LPM3770277 | CDK4/6 | Time- and dose-dependent degradation of CDK4/6 via proteasome and lysosome pathways; leads to G1 cell cycle arrest. | |
| CDK4/6 Inhibitor | Abemaciclib | CDK4, CDK6 | Inhibition of CDK4/6 kinase activity, leading to G1 cell cycle arrest. Does not cause protein degradation. | |
| CDK4/6 Inhibitor | Ribociclib | CDK4, CDK6 | Inhibition of CDK4/6 kinase activity. |
Experimental Protocols for On-Target Confirmation
To validate the on-target effects of this compound and similar compounds, a series of biochemical and cell-based assays are essential.
Western Blotting for Protein Degradation and Pathway Modulation
Objective: To quantify the degradation of CDK4 and assess the phosphorylation status of its downstream target, Rb.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., C33A cervical cancer cells, MDA-MB-231 breast cancer cells) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the CDK4 degrader (e.g., 0.1, 1, 5, 10 μM) for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against CDK4, phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the extent of protein degradation and changes in phosphorylation.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the CDK4 degrader on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with the CDK4 degrader at various concentrations for a defined period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each phase of the cell cycle. A successful on-target effect should result in an accumulation of cells in the G0/G1 phase.
Cell Proliferation Assay
Objective: To assess the impact of CDK4 degradation on the proliferative capacity of cancer cells.
Methodology (Colony Formation Assay):
-
Cell Seeding: Seed a low number of cells in a 6-well plate and allow them to attach.
-
Treatment: Treat the cells with the CDK4 degrader at a range of concentrations.
-
Colony Formation: Allow the cells to grow for 7-14 days, with media and compound changes every 3-4 days, until visible colonies are formed.
-
Staining and Quantification: Fix the colonies with methanol (B129727) and stain them with crystal violet. Count the number of colonies (typically those with >50 cells) to determine the effect of the compound on cell proliferation. The IC50 value, the concentration that inhibits colony formation by 50%, can then be calculated.
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams are provided.
Caption: CDK4 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for Western Blotting to confirm CDK4 degradation.
Caption: Workflow for cell cycle analysis using flow cytometry.
References
- 1. Frontiers | LPM3770277, a Potent Novel CDK4/6 Degrader, Exerts Antitumor Effect Against Triple-Negative Breast Cancer [frontiersin.org]
- 2. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
evaluating the therapeutic index of CDK4 degrader 1 vs. traditional inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The targeting of cyclin-dependent kinases 4 and 6 (CDK4/6) has revolutionized the treatment of hormone receptor-positive (HR+) breast cancer. While traditional small-molecule inhibitors have demonstrated significant clinical efficacy, a new class of therapeutics—CDK4 degraders—is emerging with the potential for an improved therapeutic index. This guide provides a comprehensive comparison of these two modalities, supported by experimental data, to inform ongoing research and drug development efforts.
Executive Summary
Traditional CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, function by competitively binding to the ATP-binding pocket of CDK4 and CDK6, leading to cell cycle arrest. In contrast, CDK4 degraders, which include proteolysis-targeting chimeras (PROTACs) and molecular glues, eliminate the CDK4/6 proteins entirely by hijacking the cell's natural protein disposal machinery. This fundamental difference in the mechanism of action may translate to a wider therapeutic window for degraders, characterized by enhanced efficacy and reduced toxicity. Preclinical data suggests that CDK4 degraders can be more potent than inhibitors and may exhibit a superior safety profile, including lower toxicity in normal cells.
Data Presentation
In Vitro Efficacy of CDK4/6 Degraders and Inhibitors
| Compound Class | Specific Compound | Mechanism | Target Cells | IC50 / DC50 | Reference |
| CDK4/6 Degrader | PROTAC CDK4/6 degrader 1 (Compound 7f) | PROTAC | Jurkat | IC50: 0.18 µM | [1] |
| DC50 (CDK4): 10.5 nM | [1] | ||||
| DC50 (CDK6): 2.5 nM | [1] | ||||
| CDK4/6 Degrader | DCAF16-based degrader (A4) | PROTAC | MDA-MB-231 | Not Reported | [2] |
| CDK4/6 Inhibitor | Palbociclib | Small-molecule inhibitor | Various | IC50 (CDK4): 11 nM | [3] |
| IC50 (CDK6): 15 nM | |||||
| CDK4/6 Inhibitor | Ribociclib | Small-molecule inhibitor | Various | IC50 (CDK4): 10 nM | |
| IC50 (CDK6): 39 nM | |||||
| CDK4/6 Inhibitor | Abemaciclib | Small-molecule inhibitor | Various | IC50 (CDK4): 2 nM | |
| IC50 (CDK6): 10 nM |
In Vivo Therapeutic Index Comparison
| Compound Class | Specific Compound/Drug | Animal Model | Efficacy | Toxicity | Reference |
| CDK4/6 Degrader | DCAF16-based degrader (A4) | Mouse Xenograft (MDA-MB-231) | Therapeutic potential demonstrated | 7-fold lower toxicity in normal cells compared to Palbociclib | |
| CDK4/6 Degrader | Novel PROTAC | Mouse | Not Reported | Biosafe up to 1000 mg/kg | |
| CDK4/6 Degrader | LPM3770277 | Mouse Xenograft (TNBC) | Superior anti-tumor efficacy compared to abemaciclib | Superior safety compared to abemaciclib | |
| Traditional Inhibitor | Palbociclib | Rat (27-week) | Not Applicable | Altered glucose metabolism, pancreatic islet cell vacuolation, cataracts, kidney tubule vacuolation at doses ≥30 mg/kg/day | |
| Traditional Inhibitor | Ribociclib | Human (Clinical Trials) | Not Applicable | High rates of neutropenia, leukopenia, and potential for QTc prolongation | |
| Traditional Inhibitor | Abemaciclib | Human (Clinical Trials) | Not Applicable | High rates of diarrhea and fatigue, lower rates of neutropenia compared to other inhibitors |
Adverse Event Profile of Traditional CDK4/6 Inhibitors in Clinical Trials
| Adverse Event (Grade 3/4) | Palbociclib | Ribociclib | Abemaciclib |
| Neutropenia | 50-66% | 45-60% | 20-30% |
| Leukopenia | 20-25% | 15-20% | ~10% |
| Diarrhea | <1% | <2% | 10-20% |
| Hepatotoxicity (ALT/AST increase) | <5% | 5-15% | 5-10% |
| Fatigue | <5% | <5% | ~10% |
Note: Percentages are approximate and can vary based on the specific clinical trial and patient population.
Mandatory Visualization
Caption: Simplified CDK4/6 signaling pathway in cell cycle progression.
References
- 1. Frontiers | The adverse events of CDK4/6 inhibitors for HR+/ HER2- breast cancer: an umbrella review of meta-analyses of randomized controlled trials [frontiersin.org]
- 2. Development of PROTAC degrader probe of CDK4/6 based on DCAF16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in CDK4/6 Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for CDK4 Degrader 1
For researchers, scientists, and professionals in drug development, the meticulous management of novel chemical compounds is paramount to ensuring both laboratory safety and environmental protection. CDK4 degrader 1, a molecule designed for targeted protein degradation in research settings, requires specific handling and disposal protocols due to its potential biological activity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
While a specific Safety Data Sheet (SDS) for every novel compound like this compound may not always be readily available, the following procedures are based on established best practices for handling potent, research-grade chemical agents and similar PROTAC (Proteolysis Targeting Chimera) molecules.[1][2][3] It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.[3]
Core Principles of Chemical Waste Management
The disposal of any research compound must be guided by the principle of treating it as potentially hazardous waste.[1] Under no circumstances should this compound or any materials contaminated with it be disposed of in regular trash or down the drain. The required method of disposal is through your institution's EHS program, typically involving incineration by an approved waste management facility.
Quantitative Data for Disposal Consideration
While specific quantitative data for this compound is not available, the following table outlines typical parameters that must be considered for the disposal of potent small molecule compounds. These values are illustrative and must be confirmed with a compound-specific SDS if available.
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions. | Corrosive waste (highly acidic or basic) necessitates special handling and segregation. |
| Concentration Limits | Varies by substance; even low concentrations of potent compounds can render a solution hazardous. | Determines if the waste is classified as acutely toxic, impacting storage and disposal requirements. |
| Container Size | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per Satellite Accumulation Area. | Limits the quantity of waste stored in the laboratory prior to scheduled EHS pickup. |
| Flash Point | Liquids with a flash point below 60°C (140°F) are considered ignitable. | Flammable waste requires storage in appropriate fire-rated cabinets and must be segregated from oxidizers. |
Experimental Protocols for Safe Disposal
The proper disposal of this compound is a strictly controlled procedure. The following outlines the general protocol for handling and disposing of this and similar chemical wastes.
Personal Protective Equipment (PPE) and Handling
Before beginning any work with this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Eye Protection: Safety glasses or goggles are required to prevent eye exposure.
All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Always wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.
Waste Segregation and Collection
All materials that have come into contact with this compound must be segregated from general laboratory waste and treated as hazardous chemical waste.
-
Solid Waste:
-
Items: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.
-
Procedure: Collect all contaminated solid materials in a clearly labeled, leak-proof hazardous waste container. The container should be marked with "Hazardous Chemical Waste" and the specific name "this compound".
-
-
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.
-
Procedure: Collect all liquid waste in a compatible, leak-proof container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) bottle) with a secure screw-top cap. The container must be labeled with "Hazardous Waste," the chemical name "this compound," and an approximate concentration of the active compound. Do not mix with other solvent waste streams unless permitted by your institution's EHS office.
-
Decontamination of Laboratory Equipment
Proper decontamination is critical to prevent unintended exposure and cross-contamination.
-
Procedure: All non-disposable equipment and surfaces must be thoroughly decontaminated after use. This typically involves washing with an appropriate solvent known to solubilize the compound, followed by a rinse with water or another suitable solvent. All wipes and materials used in the decontamination process must be disposed of as solid hazardous waste.
Storage and Final Disposal Logistics
-
Storage: Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup by the EHS department. This area should be secure, well-ventilated, and have secondary containment to prevent spills.
-
Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Provide them with a complete list of the waste contents.
Spill and Emergency Procedures
In the event of a spill, immediate action is required to contain the area and prevent exposure.
-
Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if necessary.
-
Isolate: Restrict access to the spill area.
-
Protect: Don appropriate PPE, including respiratory protection if the spill generates dust or aerosols.
-
Contain and Clean:
-
For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain the spill.
-
Carefully collect the absorbent material and any contaminated debris and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent or cleaning agent, and collect all cleaning materials as hazardous waste.
-
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling CDK4 degrader 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of CDK4 degrader 1. Given the nature of this potent, targeted compound, adherence to strict safety protocols is paramount to ensure personnel safety and prevent environmental contamination. This document offers procedural, step-by-step guidance to address key operational questions and establish a secure laboratory environment.
Hazard Identification and Safety Precautions
This compound is a potent research compound. While a comprehensive public safety data sheet (SDS) with specific quantitative exposure limits is not available, the precautionary principle dictates that it should be handled as a potentially hazardous substance. A safety data sheet for "this compound" indicates it is harmful if swallowed and very toxic to aquatic life. General guidelines for handling potent chemical compounds and cytotoxic agents should be strictly followed.[1][2]
Key Hazards:
-
Acute Toxicity (Oral): Harmful if ingested.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
-
Potential for Cytotoxicity: As a targeted degrader of a key cell cycle regulator, it should be considered potentially cytotoxic.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The required level of PPE will vary depending on the specific laboratory activity.
| Task Category | Minimum Required Personal Protective Equipment |
| Receiving and Unpacking | - Single pair of nitrile gloves- Laboratory coat- Safety glasses with side shields |
| Weighing and Reconstituting (Solid Form) | - Double pair of nitrile gloves- Disposable gown or lab coat- Safety goggles- Face shield- NIOSH-approved respirator (N95 or higher) |
| Handling of Solutions | - Double pair of nitrile gloves- Laboratory coat- Safety goggles |
| Administering to Cell Cultures | - Double pair of nitrile gloves- Laboratory coat- Safety goggles |
| Waste Disposal | - Double pair of nitrile gloves- Disposable gown or lab coat- Safety goggles |
| Spill Cleanup | - Double pair of nitrile gloves- Disposable gown- Safety goggles and face shield- NIOSH-approved respirator (N95 or higher) |
Note: Always inspect PPE for integrity before use. Change gloves immediately if they become contaminated.
Operational and Disposal Plans
A clear and systematic workflow is critical for the safe handling of this compound, from receipt of the compound to the final disposal of all associated waste.
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
